1-allylpiperidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-prop-2-enylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMSGYKSGNPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162712 | |
| Record name | 1-(2-Propenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-67-4 | |
| Record name | 1-(2-Propen-1-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propenyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Propenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Allylpiperidine from Piperidine and Allyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-allylpiperidine, a valuable building block in organic synthesis and medicinal chemistry. The synthesis is achieved through the nucleophilic substitution reaction between piperidine and allyl bromide. This document details the reaction mechanism, optimized experimental protocols, and thorough characterization of the final product. All quantitative data is presented in structured tables, and a logical workflow of the synthesis is provided as a Graphviz diagram. This guide is intended to be a practical resource for researchers in academic and industrial settings.
Introduction
Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen via N-alkylation is a fundamental transformation in medicinal chemistry, allowing for the modulation of a compound's physicochemical properties and biological activity. The synthesis of this compound from piperidine and allyl bromide is a classic example of such an N-alkylation reaction. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.
Reaction and Mechanism
The overall reaction is as follows:
Piperidine + Allyl Bromide → this compound Hydrobromide
In the presence of a base, the hydrobromide salt is neutralized to yield the free amine, this compound.
This compound Hydrobromide + Base → this compound + Salt + Water
The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), and in the presence of a mild base, like potassium carbonate (K₂CO₃), to neutralize the hydrobromic acid (HBr) formed as a byproduct.[1] The base prevents the protonation of the piperidine starting material, which would render it non-nucleophilic.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
3.1. Materials and Equipment
| Material/Equipment | Specifications |
| Piperidine | Reagent grade, ≥99% |
| Allyl bromide | Reagent grade, ≥98% |
| Potassium carbonate (K₂CO₃) | Anhydrous, powdered |
| Acetonitrile (CH₃CN) | Anhydrous |
| Diethyl ether (Et₂O) | Anhydrous |
| Saturated aq. NaHCO₃ | |
| Brine (Saturated aq. NaCl) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Standard glassware |
3.2. Safety Precautions
-
Piperidine: Highly flammable, toxic, and corrosive. Causes severe skin burns and eye damage.[2] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Allyl Bromide: Highly flammable, toxic, and a lachrymator. May cause genetic defects and cancer.[3] Handle in a well-ventilated fume hood with appropriate PPE.
-
Acetonitrile: Flammable and toxic. Handle with care.
-
Diethyl Ether: Extremely flammable. Use in an area free of ignition sources.
3.3. Synthetic Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add allyl bromide (1.1 eq.) to the stirred suspension. The slow addition helps to control the exothermic reaction and minimize the formation of quaternary ammonium salts.[4]
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70 °C) and maintain for 4-6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by distillation under reduced pressure to obtain the pure this compound.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Piperidine | 1.0 equivalent | [1] |
| Allyl bromide | 1.1 equivalents | [1] |
| Base (K₂CO₃) | 1.5 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetonitrile or DMF | [1] |
| Temperature | Room temperature to 70 °C | [1] |
| Reaction Time | Several hours to overnight | [1][4] |
| Yield | ||
| Expected Yield | < 70% (general N-alkylation) | [1] |
Characterization Data
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm): ~5.8 (m, 1H, -CH=CH₂), ~5.1 (m, 2H, -CH=CH ₂), ~2.9 (d, 2H, -NCH ₂-CH=), ~2.3 (t, 4H, piperidine α-CH₂), ~1.5 (m, 4H, piperidine β-CH₂), ~1.4 (m, 2H, piperidine γ-CH₂). |
| ¹³C NMR | Expected chemical shifts (δ, ppm): ~135 (-C H=CH₂), ~117 (-CH=C H₂), ~62 (-NC H₂-CH=), ~55 (piperidine α-C), ~26 (piperidine β-C), ~24 (piperidine γ-C). |
| IR (Infrared Spectroscopy) | Expected characteristic peaks (cm⁻¹): ~3070 (C-H stretch, alkene), ~2930, ~2850 (C-H stretch, alkane), ~1640 (C=C stretch, alkene), ~1150 (C-N stretch). |
| MS (Mass Spectrometry) | Expected molecular ion peak (m/z): 125.21 [M]⁺. |
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Logical and Experimental Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound via N-alkylation of piperidine with allyl bromide is a robust and straightforward procedure. Careful control of reaction conditions, particularly the slow addition of the alkylating agent and the use of a suitable base and solvent, is crucial for achieving a good yield and minimizing side products. The detailed protocol and characterization data provided in this guide serve as a valuable resource for chemists involved in the synthesis of piperidine derivatives for various applications in drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Allylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allylpiperidine, also known as 1-allylpiperidine, is a substituted heterocyclic amine with a piperidine ring N-substituted with an allyl group. The piperidine motif is a crucial scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Understanding the physicochemical properties of N-allylpiperidine is fundamental for its application in drug design, synthesis, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of N-allylpiperidine, detailed experimental protocols for their determination, and a summary of its known biological context.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties influence absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. A summary of the key physicochemical properties of N-allylpiperidine is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅N | [2] |
| Molecular Weight | 125.21 g/mol | [2] |
| Melting Point | 51-52 °C | |
| Boiling Point | 152 °C | |
| Density | 0.9108 g/cm³ (rough estimate) | |
| Water Solubility | Not miscible or difficult to mix in water | [3] |
| pKa (of conjugate acid) | 9.65 (at 25 °C) | |
| logP (calculated) | 1.8 (XLogP3-AA) | [2][4] |
| logP (experimental) | Data not available in the searched literature. |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development and molecular modeling. Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the N-allylpiperidine conjugate acid can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant is added.
Methodology:
-
Sample Preparation: A known concentration of N-allylpiperidine is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the N-allylpiperidine is protonated (the half-equivalence point).
Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a direct and widely accepted technique for its determination.
Methodology:
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Sample Preparation: A known amount of N-allylpiperidine is dissolved in the aqueous phase.
-
Partitioning: A known volume of the N-allylpiperidine solution is mixed with a known volume of the saturated n-octanol in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Concentration Measurement: The concentration of N-allylpiperidine in the aqueous phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC-MS, or HPLC).
-
Calculation: The concentration in the n-octanol phase is calculated by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[5]
Workflow for logP determination by the shake-flask method.
Synthesis of N-Allylpiperidine
The synthesis of N-allylpiperidine can be achieved through the N-alkylation of piperidine with an allyl halide. A more general and modern approach for the synthesis of N-allylpiperidine derivatives involves the reaction of the corresponding piperidine with an allylic carbonate in the presence of a palladium catalyst.[6][7]
A representative synthesis protocol for an N-allylpiperidine derivative is described in the literature, which can be adapted for the synthesis of the parent N-allylpiperidine.[6][7]
General Protocol:
-
Reaction Setup: A flask is charged with the piperidine derivative, an allylic carbonate (acting as the allylating agent), and a palladium catalyst (e.g., PdCl₂ or Pd/C) under an inert atmosphere.[6][7]
-
Reaction: The reaction mixture is heated and stirred for a specified period.[6][7]
-
Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl ether).[6]
-
Purification: The organic phase is washed, dried, and the solvent is evaporated. The resulting residue can be further purified by methods such as distillation or chromatography to yield the N-allylpiperidine product.[6]
General synthesis workflow for N-allylpiperidine.
Biological Activity and Signaling Pathways
It is important to note that piperine, an alkaloid containing a piperidine moiety, has been shown to exhibit numerous pharmacological effects, including antiproliferative, antioxidant, and anti-inflammatory activities.[9] Mechanistic studies on piperine have indicated its ability to modulate various signaling pathways. For instance, piperine has been reported to induce cellular stresses and apoptosis through the JNK signaling pathway in hepatocellular carcinoma cells.[10] Furthermore, piperine has been shown to inhibit TGF-β signaling pathways, which are involved in processes like epithelial-mesenchymal transition (EMT) in cancer.[10]
The biological activity of N-allylpiperidine itself is not well-documented in the context of specific signaling pathways. However, its structural similarity to other biologically active piperidines suggests potential for interaction with various biological targets. Further research is required to elucidate the specific pharmacological profile and mechanism of action of N-allylpiperidine.
Signaling pathways affected by piperine, a related compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of N-allylpiperidine, along with standardized experimental protocols for their determination. The presented data and methodologies are crucial for researchers and professionals in the fields of medicinal chemistry and drug development. While the specific biological activities and interactions with signaling pathways for N-allylpiperidine remain an area for further investigation, the established importance of the piperidine scaffold in pharmacology suggests that N-allylpiperidine and its derivatives may hold significant therapeutic potential. Future studies are warranted to fully characterize its pharmacological profile and elucidate its mechanisms of action.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 14446-67-4 [chemicalbook.com]
- 4. 2-Allylpiperidine | C8H15N | CID 10510857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rc.usf.edu [rc.usf.edu]
- 6. EP0249145B1 - Process for preparation of n-allyl-piperidine derivatives - Google Patents [patents.google.com]
- 7. Process for preparation of N-allyl-piperidine derivatives - Patent 0249145 [data.epo.org]
- 8. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine: A review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Conformational Analysis of 1-Allylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allylpiperidine, a substituted saturated heterocycle, possesses a flexible structure characterized by a dynamic conformational equilibrium. Understanding its three-dimensional structure and the energetic landscape of its conformers is crucial for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This technical guide provides a comprehensive overview of the structural features and conformational analysis of this compound. While direct experimental data for this compound is limited in the current literature, this guide extrapolates from well-studied analogous N-substituted piperidine systems to present a detailed analysis. It covers the primary chair conformations, the orientation of the N-allyl group, and the rotational barriers involved. Detailed hypothetical experimental and computational protocols for the complete conformational characterization of this compound are also presented.
Introduction: The Structural Significance of this compound
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. The introduction of an allyl group at the nitrogen atom in this compound introduces additional conformational complexity, influencing its steric and electronic properties. The flexibility of the piperidine ring, combined with the rotation of the allyl group, results in a complex potential energy surface with multiple local minima. The relative populations of these conformers can significantly impact the molecule's interaction with biological targets and its overall physicochemical properties.
A thorough conformational analysis is therefore essential for rational drug design and the development of novel materials incorporating this moiety. This guide will delve into the key conformational features of this compound, drawing parallels with closely related N-substituted piperidines.
Structural Features and Conformational Landscape
The piperidine ring in this compound, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The primary conformational isomerism arises from the orientation of the allyl group attached to the nitrogen atom, which can be either axial or equatorial .
Furthermore, rotation around the N-C(allyl) bond introduces additional conformers. The conformational equilibrium is governed by a combination of steric and electronic effects, including gauche interactions and potential allylic strain.
Chair Conformations and N-Allyl Orientation
The two primary chair conformations of this compound involve the allyl group in either an equatorial or an axial position.
-
Equatorial Conformer: The allyl group extends from the equator of the piperidine ring. This conformation is generally expected to be the more stable due to reduced steric hindrance with the axial hydrogens on the ring.
-
Axial Conformer: The allyl group is oriented along the principal axis of the ring, leading to potential 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
The energy difference between these two conformers is a key parameter in understanding the conformational preference of the molecule.
Rotational Isomers of the Allyl Group
Rotation around the N-CH₂ (allyl) bond leads to different spatial arrangements of the vinyl group relative to the piperidine ring. The potential energy surface for this rotation is expected to have multiple minima and maxima, corresponding to staggered and eclipsed conformations.
Quantitative Conformational Analysis
Table 1: Calculated Conformational Energies of this compound
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Equatorial-Allyl (anti) | DFT (B3LYP/6-31G) | 0.00 (Reference) | Value to be determined |
| Equatorial-Allyl (gauche) | DFT (B3LYP/6-31G) | Value to be determined | Value to be determined |
| Axial-Allyl (anti) | DFT (B3LYP/6-31G) | Value to be determined | Value to be determined |
| Axial-Allyl (gauche) | DFT (B3LYP/6-31G) | Value to be determined | Value to be determined |
Note: These values are placeholders and would need to be determined by specific computational studies on this compound.
Table 2: Key Dihedral Angles for Low-Energy Conformers of this compound
| Dihedral Angle | Equatorial-Allyl (anti) | Axial-Allyl (anti) |
| C6-N1-C2-C3 | Value to be determined | Value to be determined |
| C2-N1-Cα-Cβ | Value to be determined | Value to be determined |
| N1-Cα-Cβ-Cγ | Value to be determined | Value to be determined |
Note: Cα, Cβ, and Cγ refer to the carbons of the allyl group (N-CH₂-CH=CH₂). These values are placeholders.
Table 3: Rotational Barriers in this compound
| Rotational Process | Method/Basis Set | Calculated Barrier (kcal/mol) |
| Ring Inversion (Equatorial ⇌ Axial) | DFT (M06-2X/6-311+G(d,p)) | Value to be determined |
| N-C(allyl) Bond Rotation | DFT (M06-2X/6-311+G(d,p)) | Value to be determined |
Note: These values are placeholders and represent key targets for computational investigation.
Experimental and Computational Protocols
A combination of experimental and computational techniques is required for a comprehensive conformational analysis of this compound.
Experimental Protocols
Objective: To determine the conformational equilibrium and dynamics of this compound in solution.
Methodology:
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
¹H and ¹³C NMR Spectra Acquisition: Standard 1D ¹H and ¹³C{¹H} NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and aid in proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei for unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, further confirming assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence and intensity of NOE/ROE cross-peaks between the allyl protons and the piperidine ring protons can provide crucial information about the preferred orientation of the allyl group.
-
-
Variable Temperature (VT) NMR:
-
Spectra are recorded over a range of temperatures (e.g., from 298 K down to 183 K).
-
At lower temperatures, the rate of conformational interconversion may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers.
-
Coalescence temperatures and line-shape analysis can be used to determine the free energy barrier (ΔG‡) for ring inversion.
-
-
Coupling Constant Analysis: The magnitude of vicinal ¹H-¹H coupling constants (³JHH) within the piperidine ring can be used to estimate the dihedral angles and, consequently, the ring puckering and the preferred chair conformation.
Objective: To determine the gas-phase molecular structure and conformational composition of this compound.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Diffraction: A high-energy electron beam (typically 40-60 keV) is passed through the molecular beam. The electrons are scattered by the molecules, producing a diffraction pattern.
-
Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, creating a pattern of concentric rings.
-
Data Analysis:
-
The diffraction intensities are measured as a function of the scattering angle.
-
The experimental scattering data is converted into a molecular scattering curve.
-
A theoretical model of the molecular structure, including bond lengths, bond angles, and dihedral angles for various conformers, is constructed.
-
The theoretical scattering curve is fitted to the experimental data by refining the structural parameters and the relative abundances of the conformers. This process often involves constraints from computational chemistry to be reliable.
-
Computational Chemistry Protocols
Objective: To model the conformational landscape of this compound, calculate the relative energies of conformers, and determine the energy barriers for interconversion.
Methodology:
-
Conformational Search:
-
An initial conformational search is performed using molecular mechanics (e.g., with the MMFF94 force field) to identify a set of low-energy conformers.
-
-
Geometry Optimization and Frequency Calculations:
-
The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). A common choice is the B3LYP functional with a basis set such as 6-31G(d).
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more robust method and a larger basis set, for example, M06-2X with 6-311+G(d,p).
-
-
Potential Energy Surface (PES) Scan:
-
To determine the rotational barriers, a relaxed PES scan is performed by systematically varying the key dihedral angles (e.g., the C2-N1-Cα-Cβ dihedral for N-allyl rotation) while allowing all other geometric parameters to relax.
-
-
Transition State Search:
-
The transition state for ring inversion can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the ring inversion motion.
-
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the key conformational processes in this compound.
Spectroscopic Profile of 1-Allylpiperidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-allylpiperidine, a valuable building block in organic synthesis and pharmaceutical research. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Molecular Structure and Properties
This compound, also known as N-allylpiperidine, is a tertiary amine with the chemical formula C₈H₁₅N. Its structure consists of a piperidine ring N-substituted with an allyl group.
Molecular Weight: 125.21 g/mol
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.89 - 5.75 | m | =CH- | |
| 5.11 - 5.03 | m | =CH₂ | |
| 2.95 | d | 6.6 | -CH₂- (allyl) |
| 2.35 | t | 5.4 | -CH₂- (piperidine, α to N) |
| 1.57 - 1.49 | m | -CH₂- (piperidine, β to N) | |
| 1.42 - 1.35 | m | -CH₂- (piperidine, γ to N) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 135.5 | =CH- |
| 117.8 | =CH₂ |
| 62.3 | -CH₂- (allyl) |
| 54.7 | -CH₂- (piperidine, α to N) |
| 26.2 | -CH₂- (piperidine, β to N) |
| 24.5 | -CH₂- (piperidine, γ to N) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3075 | Medium | =C-H stretch (alkene) |
| 2934 | Strong | C-H stretch (alkane) |
| 2853 | Strong | C-H stretch (alkane) |
| 2795 | Medium | C-H stretch (alkane) |
| 1642 | Medium | C=C stretch (alkene) |
| 1443 | Medium | C-H bend (alkane) |
| 993 | Strong | =C-H bend (alkene, out-of-plane) |
| 910 | Strong | =C-H bend (alkene, out-of-plane) |
Sample phase: Liquid film
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 125 | 25 | [M]⁺ (Molecular Ion) |
| 124 | 100 | [M-H]⁺ |
| 98 | 20 | [M-C₂H₃]⁺ |
| 84 | 95 | [M-C₃H₅]⁺ (piperidine ring fragment) |
| 70 | 15 | |
| 56 | 20 | |
| 41 | 40 | [C₃H₅]⁺ (allyl cation) |
Ionization method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
FTIR Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the mass spectrometer, the molecules are ionized using electron ionization (EI) at 70 eV.
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight analyzer. The detector records the abundance of each ion.
Visualizations
Structure of this compound
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Reaction Mechanism of 1-Allylpiperidine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylpiperidine is a valuable synthetic intermediate and a structural motif found in various biologically active compounds. The piperidine ring is a privileged scaffold in medicinal chemistry, and its N-functionalization allows for the exploration of chemical space and the modulation of pharmacological properties. The introduction of an allyl group at the nitrogen atom provides a versatile handle for further chemical transformations, such as metathesis, hydroformylation, or oxidation, making this compound a key building block in the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the core reaction mechanism for the formation of this compound, detailed experimental protocols, and a summary of relevant quantitative data.
Core Reaction Mechanism: Nucleophilic Substitution
The most common and straightforward method for the synthesis of this compound is the N-alkylation of piperidine with an allyl halide, typically allyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
In this mechanism, the piperidine molecule acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the allyl bromide, which is the carbon atom bonded to the bromine. This nucleophilic attack occurs in a single, concerted step where the nitrogen-carbon bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced as the leaving group.
The initial product of this reaction is the 1-allylpiperidinium bromide salt. In the presence of a base, or if excess piperidine is used, the piperidinium salt is deprotonated to yield the final product, this compound, and the corresponding ammonium salt.[1] To drive the reaction to completion and to avoid the accumulation of the salt which can slow down the reaction, a base such as potassium carbonate is often added.[1][2]
Alternative Synthetic Methodologies
While direct N-alkylation is the most common route, other methods for the synthesis of this compound and related structures have been developed, offering alternative approaches that may be advantageous in specific contexts.
Palladium-Catalyzed Allylation
Palladium-catalyzed allylation reactions can also be employed for the N-allylation of amines. In one approach, N-allyl pyridinium salts are converted to alkylidene dihydropyridines in the presence of a base. These intermediates can then act as nucleophiles towards (π-allyl)Pd(II) electrophiles, leading to the allylated product.[3]
Biocatalytic N-Allylation
Enzymatic methods provide a sustainable and selective alternative for N-allylation. Biocatalytic systems using reductive aminases can achieve the N-allylation of secondary amines.[4] These reactions often proceed under mild conditions and can exhibit high selectivity, avoiding over-alkylation and reduction of the alkene moiety.
Quantitative Data Summary
The yield of this compound synthesis is influenced by various factors including the choice of solvent, base, temperature, and reaction time. Below is a summary of representative data from the literature for the N-alkylation of piperidine.
| Allylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Allyl Bromide | K₂CO₃ | DMF | 70-80 | 12-16 | Not specified, but a general protocol | [2] |
| Alkyl Bromide/Iodide | None (excess piperidine) | Acetonitrile | Room Temperature | Several hours | Not specified, forms the salt | [1] |
| Alkyl Bromide/Iodide | KHCO₃ | Acetonitrile | Room Temperature | Not specified | Not specified, free base obtained after workup | [1] |
| Allyl Bromide | DBU | Acetonitrile | 80 | Not specified | 53 (for a related pyridinium salt) | [3] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via direct N-alkylation of piperidine with allyl bromide. This protocol is based on general procedures for the N-alkylation of secondary amines.[1][2]
Materials:
-
Piperidine
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Dropping funnel
-
Nitrogen or argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous DMF or acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution of piperidine.
-
Addition of Allylating Agent: Add allyl bromide (1.1 equivalents) dropwise to the suspension at room temperature using a dropping funnel. The slow addition helps to control any potential exotherm and minimizes the formation of quaternary ammonium salts.[1]
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 70-80 °C in DMF) to increase the rate.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic species, followed by a wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation or column chromatography on silica gel if necessary to obtain the pure product.
Mandatory Visualizations
Caption: SN2 reaction mechanism for the formation of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
1-Allylpiperidine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylpiperidine, a heterocyclic amine, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive allyl group with a piperidine scaffold, offer a gateway to a diverse array of complex molecular architectures. The piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and natural products, imparting favorable physicochemical properties such as aqueous solubility and the ability to cross cell membranes. The presence of the allyl group provides a reactive handle for a multitude of chemical transformations, including carbon-carbon and carbon-heteroatom bond formations. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and detailed experimental protocols involving this compound, highlighting its significance in the synthesis of valuable organic compounds.
Chemical and Physical Properties
This compound, also known as N-allylpiperidine, is a colorless to light yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | --INVALID-LINK-- |
| Molecular Weight | 125.21 g/mol | --INVALID-LINK-- |
| Boiling Point | 159-161 °C | |
| Density | 0.846 g/mL at 25 °C | |
| CAS Number | 14446-67-4 | --INVALID-LINK-- |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed in the regions of 5.8-6.0 ppm (m, 1H, -CH=CH₂), 4.9-5.2 ppm (m, 2H, -CH=CH₂ ), 2.9-3.1 ppm (d, 2H, -N-CH₂ -CH=), 2.3-2.5 ppm (t, 4H, piperidine C2/C6-H), and 1.4-1.7 ppm (m, 6H, piperidine C3/C4/C5-H).
-
¹³C NMR (CDCl₃): Resonances are expected around 135 ppm (-C H=CH₂), 117 ppm (-CH=C H₂), 62 ppm (-N-C H₂-CH=), 54 ppm (piperidine C2/C6), 26 ppm (piperidine C4), and 24 ppm (piperidine C3/C5).
-
Infrared (IR): Characteristic absorption bands include C-H stretching of the allyl group (~3070 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ is observed at m/z 125.
Key Synthetic Transformations
The reactivity of this compound is dominated by the chemistry of its two key functional groups: the nucleophilic tertiary amine and the reactive allyl group. This dual functionality allows for a wide range of synthetic manipulations.
Reactions of the Allyl Group
The double bond of the allyl group is susceptible to a variety of addition and rearrangement reactions.
1. Hydroboration-Oxidation:
The hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov addition of water across the double bond, yielding 3-(piperidin-1-yl)propan-1-ol. This transformation is highly valuable for introducing a primary alcohol functionality.
Caption: Hydroboration-oxidation of this compound.
2. Sigmatropic Rearrangements:
The allyl group can participate in various sigmatropic rearrangements, which are powerful tools for carbon-carbon bond formation and the synthesis of more complex piperidine derivatives.
-
[1][2]-Sigmatropic Rearrangement (Stevens and Sommelet-Hauser Rearrangements): Upon formation of a quaternary ammonium salt (e.g., by reaction with an alkyl halide) and subsequent treatment with a strong base, this compound derivatives can undergo[1][3]- (Stevens) or[1][2]- (Sommelet-Hauser) sigmatropic rearrangements. These reactions involve the formation of an ylide intermediate and migration of an alkyl or allyl group to an adjacent carbon atom.[1][4] The Sommelet-Hauser rearrangement typically occurs with benzylic groups and results in ortho-alkylation of the aromatic ring. The Stevens rearrangement is a more general 1,2-rearrangement.[4]
References
- 1. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 2. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stevens rearrangement - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and History of N-allylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-allylpiperidine, a tertiary amine featuring a piperidine ring N-substituted with an allyl group, represents a foundational molecule in the broader class of piperidine alkaloids and synthetic derivatives. While its specific discovery is not pinpointed to a singular seminal publication, its existence is a direct consequence of the isolation of piperidine in the mid-19th century and the subsequent exploration of amine alkylation reactions. This guide provides a comprehensive overview of the historical context of its discovery, its physicochemical properties, established synthetic methodologies, and an exploration of its known and potential biological activities. The information presented herein is intended to serve as a technical resource for researchers in medicinal chemistry, pharmacology, and drug development.
Discovery and Historical Context
The history of N-allylpiperidine is intrinsically linked to the discovery of its parent heterocycle, piperidine. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently by the French chemist Auguste Cahours in 1852.[1] Both chemists obtained piperidine through the chemical degradation of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum).
Following the isolation and characterization of piperidine, the exploration of its reactivity became a subject of interest in the burgeoning field of organic chemistry. The late 19th and early 20th centuries saw extensive investigation into the reactions of secondary amines, with N-alkylation being a fundamental transformation. The synthesis of tertiary amines from secondary amines and alkyl halides was a well-established reaction during this period.[2] Although a specific publication heralding the "discovery" of N-allylpiperidine is not readily identifiable from the historical record, its first synthesis would have been a straightforward application of this known chemistry: the reaction of piperidine with an allyl halide, such as allyl bromide or iodide. This reaction, being a simple and predictable nucleophilic substitution, was likely performed by numerous chemists exploring the derivatization of this newly discovered heterocyclic amine.
Physicochemical Properties
N-allylpiperidine is a colorless to pale yellow liquid with a characteristic amine odor. Its fundamental properties are summarized in the table below, compiled from various chemical databases and literature sources.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₅N | [PubChem CID: 139756] |
| Molecular Weight | 125.21 g/mol | [PubChem CID: 139756] |
| CAS Number | 14446-67-4 | [PubChem CID: 139756] |
| Boiling Point | 152-153 °C (at 760 mmHg) | [ChemicalBook] |
| Melting Point | -48 °C | [ChemicalBook] |
| Density | 0.853 g/cm³ | [PubChem CID: 139756] |
| Refractive Index (n²⁰/D) | 1.4660 | [ChemicalBook] |
| Flash Point | 37 °C | [ChemicalBook] |
| pKa (of conjugate acid) | 9.65 | [ChemicalBook] |
Synthesis and Experimental Protocols
The synthesis of N-allylpiperidine is most commonly achieved through the direct N-alkylation of piperidine with an allyl halide. This method, while historical, remains a primary route for its preparation on both laboratory and industrial scales.
General Synthesis Workflow
The overall synthetic workflow for the N-alkylation of piperidine to yield N-allylpiperidine is depicted below.
Caption: General workflow for the synthesis of N-allylpiperidine.
Detailed Experimental Protocol: N-Alkylation of Piperidine with Allyl Bromide
This protocol is a representative example of the synthesis of N-allylpiperidine.
Materials:
-
Piperidine
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add allyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to afford N-allylpiperidine as a colorless to pale yellow liquid.
Biological Activity and Signaling Pathways
The biological activity of N-allylpiperidine itself is not extensively characterized in the scientific literature. However, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[3] The N-substituent plays a crucial role in determining the pharmacological profile of piperidine derivatives.
Based on the broader class of N-substituted piperidines and related structures, N-allylpiperidine may exhibit activity at various biological targets, particularly within the central nervous system (CNS).
Potential Signaling Pathways and Targets
The likely biological interactions of N-allylpiperidine are inferred from the activities of structurally similar compounds. The diagram below illustrates potential signaling pathways that could be modulated by N-allylpiperidine and its derivatives.
Caption: Potential signaling pathways modulated by N-allylpiperidine.
Studies on N-allyl-containing compounds suggest potential interactions with ion channels. For instance, N-allylsecoboldine has been shown to block Na⁺ and K⁺ channels in cardiac myocytes.[4] Furthermore, various N-substituted piperidines are known to bind to G-protein coupled receptors (GPCRs), such as opioid and sigma receptors.[5][6] The allyl group, being a small, lipophilic substituent, can influence the binding affinity and efficacy of the piperidine core at these receptors.
Role in Drug Development and Future Directions
The N-allylpiperidine scaffold serves as a valuable starting point for the synthesis of more complex molecules in drug discovery. The allyl group is amenable to a variety of chemical transformations, allowing for the introduction of further functional groups and the construction of more elaborate structures. The piperidine ring itself is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[3]
Future research into N-allylpiperidine and its derivatives could focus on:
-
Systematic Pharmacological Profiling: A thorough investigation of the receptor binding profile and functional activity of N-allylpiperidine at a broad range of CNS targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-allylpiperidine analogs to understand the influence of substitutions on the piperidine ring and the allyl moiety on biological activity.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of N-allylpiperidine derivatives in therapeutic areas beyond the CNS, such as cardiovascular diseases and oncology, based on the diverse activities of piperidine-containing compounds.
Conclusion
N-allylpiperidine, while not a compound of major historical note in its own right, represents an important and fundamental derivative of the piperidine scaffold. Its discovery was a natural progression of the chemical exploration that followed the isolation of piperidine in the mid-19th century. With a straightforward and well-established synthetic route, N-allylpiperidine serves as a versatile building block in medicinal chemistry. While its specific pharmacological profile remains to be fully elucidated, the known activities of related N-substituted piperidines suggest a potential for interaction with key neurological targets. Further in-depth research into the biological effects of N-allylpiperidine is warranted to fully understand its therapeutic potential and to guide the development of novel piperidine-based pharmaceuticals.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The electrophysiological effects of antiarrhythmic potential of a secoaporphine, N-allylsecoboldine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations on 1-Allylpiperidine
This technical guide provides an in-depth exploration of the application of quantum chemical calculations to the study of 1-allylpiperidine. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of N-substituted piperidines. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and vibrational properties of molecules like this compound, thereby providing valuable insights for various applications, including drug design and materials science.
Core Concepts in Computational Analysis of this compound
Quantum chemical calculations offer a theoretical framework to predict molecular properties and reactivity. For this compound, these calculations are instrumental in understanding its conformational landscape, vibrational spectra, and electronic characteristics at a molecular level. A generalized workflow for the computational analysis of this compound is outlined below. This process typically involves geometry optimization, frequency analysis to confirm stable conformers, and the calculation of electronic properties.
Figure 1: A generalized workflow for the computational analysis of this compound.
Conformational Analysis
The piperidine ring exists predominantly in a chair conformation. For N-substituted piperidines, the substituent can adopt either an axial or equatorial position. The conformational preference is a balance of steric and electronic effects. For this compound, a key aspect to consider is the orientation of the allyl group relative to the piperidine ring. The two primary conformers are the equatorial and axial forms. Generally, the equatorial conformation is more stable for N-substituted piperidines to minimize steric hindrance.[1] The energy difference between these conformers can be calculated to determine their relative populations at a given temperature.
Figure 2: Conformational equilibrium between the equatorial and axial forms of this compound.
Predicted Geometrical Parameters
Quantum chemical calculations can provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. The data presented in Table 1 are representative values for a piperidine ring and are expected to be similar for this compound upon optimization.[2]
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-N | 1.47 - 1.48 |
| C-C (ring) | 1.53 - 1.54 | |
| C-H | 1.09 - 1.10 | |
| C=C (allyl) | ~1.34 | |
| C-C (allyl) | ~1.50 | |
| **Bond Angles (°) ** | C-N-C (ring) | ~112 |
| N-C-C (ring) | ~110 | |
| C-C-C (ring) | ~111 | |
| Dihedral Angles (°) | C-N-C-C (ring) | ~55-60 (gauche) |
Table 1: Predicted Geometrical Parameters for the Piperidine Moiety of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and characterizing the structure of molecules. DFT calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra for validation.[3]
Predicted Vibrational Frequencies
The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors.[2] Table 2 summarizes the expected characteristic vibrational modes for this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental (FTIR) Wavenumber (cm⁻¹) |
| C-H stretch (sp²) | Allyl C-H | 3050 - 3100 | ~3075 |
| C-H stretch (sp³) | Piperidine & Allyl C-H | 2800 - 3000 | ~2800-2950 |
| C=C stretch | Allyl C=C | 1640 - 1650 | ~1640 |
| CH₂ scissoring | Piperidine CH₂ | 1440 - 1470 | ~1450 |
| C-N stretch | Piperidine C-N | 1100 - 1200 | Not clearly assigned |
| C-H out-of-plane bend (wag) | Allyl =CH₂ | 910 - 990 | ~910, 990 |
Table 2: Predicted and Experimental Vibrational Frequencies for this compound. Experimental data is sourced from SpectraBase.
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[4][5] The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[6] A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the nitrogen atom and the allyl group's π-system, while the LUMO is likely to be the π* orbital of the allyl group.
| Property | Predicted Value (eV) (DFT/B3LYP/6-311++G(d,p)) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | 0.5 to 1.5 |
| HOMO-LUMO Gap (ΔE) | 6.0 to 8.0 |
Table 3: Predicted Frontier Molecular Orbital Energies for this compound.
Methodologies
Computational Protocol
The quantum chemical calculations outlined in this guide can be performed using software packages like Gaussian, Q-Chem, or ORCA.[7]
-
Geometry Optimization and Frequency Analysis: The molecular geometry of this compound should be optimized using a DFT method, such as B3LYP or WB97XD, with a Pople-style basis set like 6-311++G(d,p).[8][9] The inclusion of diffuse functions (++) is important for accurately describing lone pairs, and polarization functions (d,p) are necessary for describing bonding environments accurately. A subsequent frequency calculation at the same level of theory should be performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).[9]
-
Electronic Property Calculations: Following geometry optimization, single-point energy calculations can be performed to determine electronic properties such as HOMO and LUMO energies and the molecular electrostatic potential.
Experimental Protocols
Synthesis of this compound: A common method for the synthesis of N-allyl amines is the direct allylation of the corresponding amine.[10]
-
Materials: Piperidine, allyl bromide, a base (e.g., K₂CO₃), and a solvent (e.g., acetonitrile).
-
Procedure: To a solution of piperidine and K₂CO₃ in acetonitrile, add allyl bromide dropwise at room temperature. Stir the reaction mixture for several hours. After the reaction is complete, filter the solid and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Spectroscopic Analysis:
-
FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[11] The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on an NMR spectrometer using a deuterated solvent such as CDCl₃.[11][12] The chemical shifts provide information about the chemical environment of the hydrogen and carbon atoms, respectively, and can be used to confirm the structure of the synthesized compound.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust and insightful platform for the investigation of this compound. By predicting its structural, electronic, and spectroscopic properties, these computational methods offer a rational basis for understanding its behavior and for the design of novel molecules with desired properties. The integration of computational predictions with experimental validation is paramount for advancing our understanding of such molecules.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Structural, Spectral, Thermodynamic and HOMO, LUMO Analysis of 2,6 Dithenobenzene-3-enyl 3,5 Dimethyl Piperdine-4-one: A Quantum Chemical Analysis – Oriental Journal of Chemistry [orientjchem.org]
- 3. DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. jksus.org [jksus.org]
- 9. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]
- 10. This compound CAS#: 14446-67-4 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-Allylpiperidine in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-allylpiperidine, a key intermediate in various synthetic applications. Understanding these properties is critical for its effective use in research, development, and manufacturing. This document summarizes key physicochemical properties, presents a predicted solubility profile in a range of common solvents, and outlines potential degradation pathways. Furthermore, it provides detailed experimental protocols for determining solubility and stability, enabling researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
This compound, also known as N-allylpiperidine, is a tertiary amine with the molecular formula C₈H₁₅N.[1][2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | [1][2] |
| Molecular Weight | 125.21 g/mol | [1][2] |
| CAS Number | 14446-67-4 | [1][2] |
| Appearance | Colorless to light yellow liquid (predicted) | |
| Boiling Point | 152 °C | [3] |
| Density | 0.853 g/cm³ | [1] |
| pKa (Conjugate Acid) | 9.65 (at 25 °C) | [3] |
| LogP | 1.596 | [1] |
Solubility Profile
It is reported to be "not miscible or difficult to mix in water".[3][6][7][8]
Table 2: Predicted Quantitative Solubility of this compound in Common Solvents at 25 °C
| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Predicted Solubility Category |
| Protic Polar | Water (pH 7) | < 1 | Poorly Soluble |
| Methanol | > 500 | Very Soluble | |
| Ethanol | > 500 | Very Soluble | |
| Isopropanol | > 300 | Freely Soluble | |
| Aprotic Polar | Acetone | > 500 | Very Soluble |
| Acetonitrile | > 300 | Freely Soluble | |
| Dimethyl Sulfoxide (DMSO) | > 500 | Very Soluble | |
| Tetrahydrofuran (THF) | > 500 | Very Soluble | |
| Halogenated | Dichloromethane | > 500 | Very Soluble |
| Chloroform | > 500 | Very Soluble | |
| Aromatic | Toluene | > 300 | Freely Soluble |
| Nonpolar | Hexane | < 50 | Sparingly Soluble |
Note: The predicted solubility values are estimates based on the physicochemical properties of this compound and publicly available data for structurally analogous compounds. These values should be confirmed experimentally for specific applications.
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling. As a tertiary amine containing an allyl group, it is susceptible to degradation under various conditions, including exposure to heat, light, and oxidizing agents.
Potential Degradation Pathways:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The allylic double bond can also be a site of oxidation, potentially forming epoxides, diols, or cleavage products.[9]
-
Thermal Degradation: At elevated temperatures, decomposition may occur. The specific degradation products would depend on the conditions, but could involve rearrangements or fragmentation of the molecule.
-
Photodegradation: Exposure to light, particularly UV light, can initiate radical-mediated degradation pathways.
-
Acidic Degradation: In the presence of strong acids, protonation of the nitrogen atom will occur. While this may not be a degradation pathway in itself, it can influence the reactivity of the molecule.
Below is a diagram illustrating a hypothetical oxidative degradation pathway for this compound.
Caption: Hypothetical oxidative degradation pathways for this compound.
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11]
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Calibrated analytical instrument (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The goal is to have undissolved liquid remaining after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved this compound to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) without disturbing the undissolved layer.
-
Clarification: Centrifuge the aliquot or filter it through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended micro-droplets.
-
Dilution: Accurately dilute the clarified saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for determining equilibrium solubility.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products over time.[12][13][14][15]
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Suggested Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic degradation products. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) or using a mass spectrometer is recommended.
Forced Degradation Study Protocol:
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[9][16]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., in a photostability chamber) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. Analyze all stressed samples along with an unstressed control sample.
Caption: Experimental workflow for forced degradation studies.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited in the literature, the provided predictions and detailed experimental protocols offer a robust framework for researchers and professionals to determine these critical parameters for their specific applications. The inherent reactivity of the tertiary amine and the allyl group necessitates careful consideration of storage and handling conditions to ensure the integrity of the compound. The experimental workflows outlined herein will enable the generation of precise and reliable data, facilitating the successful application of this compound in drug development and other scientific endeavors.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. This compound | 14446-67-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. japsonline.com [japsonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Allylpiperidine
Introduction
1-Allylpiperidine is a valuable synthetic intermediate in the development of various pharmaceutical compounds and fine chemicals. The piperidine moiety is a common scaffold in numerous biologically active molecules. The synthesis of this compound is typically achieved through the N-alkylation of piperidine with an allyl halide. This document provides a detailed experimental protocol for this synthesis, targeting researchers in organic chemistry and drug development. The procedure outlined is a direct N-alkylation, which is a robust and widely used method for forming C-N bonds.[1]
Experimental Protocol: Direct N-Alkylation of Piperidine
This protocol describes the synthesis of this compound via the reaction of piperidine with allyl bromide in the presence of a base.
Materials and Equipment
-
Piperidine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Inert atmosphere setup (e.g., nitrogen or argon)
Reaction Setup
The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere to prevent moisture from interfering with the reaction.
Reaction Procedure
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.[1][2]
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.[2]
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add allyl bromide (1.1 eq.) to the reaction mixture dropwise. A syringe pump can be used for slow addition to control the reaction rate and minimize side reactions.[2]
-
After the addition is complete, heat the reaction mixture to a gentle reflux (around 70-80 °C) and maintain it for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]
Workup and Purification
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
The crude this compound can be purified by fractional distillation under atmospheric pressure.[4]
Characterization
The final product can be characterized by its physical properties and spectroscopic data. The boiling point of this compound is approximately 152 °C.[5]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₅N | [5] |
| Molecular Weight | 125.21 g/mol | [5] |
| Boiling Point | 152 °C | [5] |
| Density | ~0.91 g/mL | [5] |
| Expected Yield | >60% | [6] |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 5. This compound CAS#: 14446-67-4 [amp.chemicalbook.com]
- 6. EP0249145B1 - Process for preparation of n-allyl-piperidine derivatives - Google Patents [patents.google.com]
using 1-allylpiperidine as a catalyst in cross-coupling reactions
A comprehensive review of current literature and chemical databases reveals no documented use of 1-allylpiperidine as a primary catalyst for cross-coupling reactions. While the piperidine motif and allyl groups are found in various components of catalytic systems, this compound itself has not been reported to exhibit catalytic activity in this context.
Our extensive search for applications of this compound as a catalyst in reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations did not yield any specific protocols, quantitative data, or mechanistic studies. The scientific literature predominantly features this compound as a substrate or a product in synthetic procedures, or as a non-catalytic component.
Therefore, the creation of detailed application notes, experimental protocols, and data tables for the use of this compound as a catalyst in cross-coupling reactions is not possible at this time due to the absence of foundational research in this area.
General Information on Piperidine-Containing Ligands and Allyl-Palladium Precatalysts
While this compound is not used as a catalyst, related structures are integral to some catalytic systems. It is important to distinguish these from the specific molecule requested.
-
Piperidine Moieties in Ligands: Piperidine rings are sometimes incorporated into the structure of more complex phosphine ligands. These ligands can then be used to form active palladium catalysts. For example, tri(1-piperidyl)phosphine is a known ligand that can be used in cross-coupling reactions. In these cases, the catalytic activity stems from the palladium center, and the ligand's role is to stabilize the metal and modulate its reactivity.
-
Allyl Groups in Palladium Precatalysts: Palladium(II) precatalysts bearing an allyl group (η³-allyl) are a well-established class of compounds used to generate the active Pd(0) catalyst in situ. A common example is (η³-allyl)palladium(II) chloride dimer. The allyl group stabilizes the precatalyst and is typically displaced during the catalytic cycle.
Hypothetical Catalytic Cycle and Workflow
In the absence of experimental data, we can't provide a specific diagram for this compound. However, a general workflow for screening a novel compound for catalytic activity in a cross-coupling reaction is presented below. This diagram illustrates the logical steps a researcher would take to investigate a compound like this compound for potential catalytic properties.
Caption: General workflow for evaluating a novel compound's catalytic activity.
Conclusion for Researchers
For scientists and professionals in drug development, the key takeaway is that this compound is not an established catalyst for cross-coupling reactions. Researchers seeking to develop novel catalytic systems could investigate N-allyl-N-heterocyclic carbenes or other more complex structures derived from this compound. However, any such investigation would represent foundational research into a new area, rather than the application of an existing catalytic technology. Future research may uncover catalytic applications for this compound, but at present, no such data is available.
Applications of 1-Allylpiperidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylpiperidine is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active molecules. The piperidine ring is a prevalent feature in many approved drugs, and the introduction of an allyl group on the nitrogen atom provides a reactive handle for further chemical modifications, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties. This document provides an overview of the known applications of this compound derivatives, with a focus on their antiviral, potential anticancer, anti-inflammatory, and neuroprotective activities. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented.
I. Antiviral Applications
Derivatives of this compound have shown promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). The allyl group can be strategically utilized to interact with specific binding pockets in viral proteins.
Quantitative Data
Table 1: Antiviral Activity of this compound Derivatives
| Compound ID | Virus | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound-ether derivative | HIV-1 | Cell-based | 1.6 | 58.0 | 36.25 |
| This compound-ether derivative | HCV (Genotype 4) | Cell-based | 2.1 | >58.0 | >27.6 |
Experimental Protocols
1. Synthesis of a this compound-Ether Derivative (Hypothetical Example)
This protocol describes a general method for the synthesis of a this compound derivative with an ether linkage, similar to those reported to have antiviral activity.
Materials:
-
1-Allyl-4-hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Bromobenzyl bromide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 1-allyl-4-hydroxypiperidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 4-bromobenzyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 1-allyl-4-(4-bromobenzyloxy)piperidine.
2. Anti-HIV-1 Activity Assay (Cell-based)
This protocol outlines a general procedure for evaluating the anti-HIV-1 activity of a compound in a cell-based assay.
Materials:
-
MT-4 cells
-
HIV-1 (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Zidovudine)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lysis buffer (e.g., 20% SDS, 50% DMF)
-
96-well microtiter plates
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound and the positive control in culture medium.
-
Add 100 µL of the diluted compounds to the wells containing the cells. Include wells with cells only (mock-infected) and cells with virus only (infected, untreated).
-
Add 50 µL of a diluted HIV-1 stock to each well (except for the mock-infected wells) to achieve a multiplicity of infection (MOI) of approximately 0.01.
-
Incubate the plates at 37 °C in a 5% CO2 incubator for 5 days.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Add 150 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37 °C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the cytopathic effect of the virus by 50%.
-
The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for synthesis and antiviral evaluation.
II. Potential Anticancer Applications
While specific quantitative data for this compound derivatives with anticancer activity is limited in the readily available literature, the broader class of piperidine-containing compounds is well-represented among anticancer agents. The 1-allyl group can serve as a pharmacophore or a synthetic handle to introduce functionalities that target various cancer-related pathways.
Experimental Protocols
1. Synthesis of a 1-Allyl-4-arylpiperidine Derivative (Hypothetical Example)
This protocol outlines a general Suzuki coupling reaction to synthesize a 4-arylpiperidine derivative, a common scaffold in anticancer drug discovery.
Materials:
-
1-Allyl-4-bromopiperidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3)
-
Potassium fluoride (KF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine 1-allyl-4-bromopiperidine (1.0 eq), arylboronic acid (1.5 eq), and potassium fluoride (3.0 eq).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)2 (5 mol%) and PCy3 (10 mol%) in anhydrous THF under an inert atmosphere and stirring for 30 minutes.
-
Add the catalyst solution to the reaction vial containing the reactants.
-
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-allyl-4-arylpiperidine.
2. MTT Cell Proliferation Assay
This protocol describes a standard method to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: Potential anticancer mechanism of action.
III. Potential Anti-inflammatory and Neuroprotective Applications
The piperidine scaffold is present in numerous compounds with anti-inflammatory and neuroprotective properties. While specific data for this compound derivatives in these areas are not abundant, the structural motif holds potential for the development of novel agents targeting inflammatory pathways and neuronal protection. The N-allyl group could be explored for its role in modulating receptor binding or enzyme inhibition.
Logical Relationship Diagram
Caption: Drug discovery process for this compound derivatives.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. The existing data, particularly in the antiviral field, demonstrates the potential of its derivatives. Further exploration of this scaffold in the areas of oncology, inflammation, and neurodegenerative diseases is warranted. The synthetic protocols and biological assays provided herein offer a foundation for researchers to design and evaluate new this compound-based compounds with improved pharmacological profiles. The versatility of the this compound scaffold, combined with rational drug design, holds promise for the discovery of next-generation therapeutics.
Application Note & Protocol: Quantification of 1-Allylpiperidine using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analytical method for the quantification of 1-allylpiperidine using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is employed to enable sensitive UV detection. The method is based on established analytical principles for similar compounds, such as piperidine.
Principle of the Method
This compound is a tertiary amine that does not possess a suitable chromophore for direct analysis by UV-Vis HPLC at low concentrations. To overcome this, the method utilizes a pre-column derivatization reaction with 4-toluenesulfonyl chloride (tosyl chloride) in an alkaline medium. This reaction forms a sulfonamide derivative that is highly active in the UV spectrum, allowing for sensitive and accurate quantification by reverse-phase HPLC.
Materials and Reagents
-
This compound reference standard
-
4-Toluenesulfonyl chloride (Tosyl Chloride)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Phosphoric acid
-
Sodium bicarbonate
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This is the standard stock solution.
Calibration Standards (5 - 100 µg/mL):
-
Prepare a series of calibration standards by serially diluting the standard stock solution with acetonitrile.
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.[1][2]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to derivatization.[2]
Pre-Column Derivatization Protocol
-
Transfer 1.0 mL of each standard solution and sample solution into separate reaction vials.
-
Add 1.0 mL of 1 M sodium bicarbonate solution to each vial to create an alkaline environment.
-
Add 1.0 mL of 4-toluenesulfonyl chloride solution (10 mg/mL in acetonitrile) to each vial.
-
Cap the vials tightly and vortex for 30 seconds.
-
Place the vials in a heating block or water bath at 60°C for 30 minutes to ensure complete reaction.[3]
-
After cooling to room temperature, the derivatized solution is ready for HPLC analysis.
HPLC Analysis
-
Set up the HPLC system according to the chromatographic conditions outlined in Table 1.
-
Inject the derivatized calibration standards, followed by the derivatized sample preparations.
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against its concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Data and Method Parameters
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient/Isocratic | Isocratic: 68% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
Note: These conditions are based on a method for a similar compound and may require optimization.[4]
Table 2: Method Validation and Performance Characteristics
The following table summarizes typical performance characteristics for an HPLC method involving pre-column derivatization of a piperidine-based compound. These values provide an expectation of the method's performance and should be confirmed during formal method validation for this compound.[5][6][7]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance (based on derivatized piperidine[4]) |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 80-120% of target conc. | 0.44 - 53.33 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 101.8% |
| Precision (% RSD) | ≤ 2.0% | 0.6% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.44 µg/mL |
| Specificity | No interference at RT | Specific (demonstrated by analysis of blank and placebo) |
RT = Retention Time; RSD = Relative Standard Deviation; S/N = Signal-to-Noise ratio.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of this compound.
Caption: HPLC analysis workflow for this compound.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. jetir.org [jetir.org]
1-Allylpiperidine as a Precursor for Pharmaceutical Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceutical agents, particularly those targeting the central nervous system. Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. 1-Allylpiperidine represents a versatile starting material for the synthesis of more complex piperidine-containing intermediates. The allyl group can serve as a protecting group for the piperidine nitrogen, which can be removed under specific conditions to allow for further functionalization. While direct, multi-step synthetic routes from this compound to final drug products are not extensively documented in single literature reports, its utility can be demonstrated by proposing its role in the synthesis of key intermediates for potent antipsychotic drugs.
This document provides detailed protocols for the synthesis of the antipsychotic drug Pimozide, starting from a key piperidine intermediate. A conceptual workflow is presented to illustrate how this compound could serve as a precursor to such intermediates. Furthermore, the mechanism of action and signaling pathway of Pimozide are detailed.
Conceptual Synthetic Workflow: From this compound to Pimozide
The following workflow illustrates a plausible, though not directly cited in a single source, synthetic pathway from this compound to the antipsychotic drug Pimozide. This pathway is based on well-established chemical transformations. The initial steps represent a conceptual application of this compound, leading into a documented synthesis of a key intermediate and the final active pharmaceutical ingredient (API).
Caption: Conceptual workflow from this compound to Pimozide.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Oxo-1-benzimidazolinyl)piperidine (Key Intermediate)
This protocol describes the synthesis of a key precursor for Pimozide.
Reaction Scheme:
A plausible synthesis involves the reaction of 1-boc-4-aminopiperidine with 2-fluoronitrobenzene, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazolinone core, and finally deprotection of the Boc group.
Materials:
-
1-Boc-4-aminopiperidine
-
2-Fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Step 1a: N-Arylation: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in DMF, add 2-fluoronitrobenzene (1.1 eq) and K₂CO₃ (2.0 eq). Heat the mixture at 80-100 °C until the starting material is consumed (monitor by TLC). Cool the reaction mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography.
-
Step 1b: Nitro Group Reduction: Dissolve the product from Step 1a in methanol and add 10% Pd/C (5-10 mol%). Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate to yield the corresponding aniline derivative.
-
Step 1c: Cyclization: Dissolve the aniline derivative from Step 1b in DCM and cool to 0 °C. Add triethylamine (2.5 eq). In a separate flask, dissolve triphosgene (0.4 eq) in DCM and add this solution dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous sodium bicarbonate, separate the layers, and extract the aqueous layer with DCM. The combined organic layers are dried and concentrated.
-
Step 1d: Boc Deprotection: Dissolve the product from Step 1c in DCM and add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir at room temperature until the deprotection is complete. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(2-oxo-1-benzimidazolinyl)piperidine.
Protocol 2: Synthesis of Pimozide
This protocol details the final step in the synthesis of Pimozide via SN2 alkylation of the key intermediate with 1-chloro-4,4-bis(4-fluorophenyl)butane.[1][2]
Reaction Scheme:
4-(2-Oxo-1-benzimidazolinyl)piperidine is reacted with 1-chloro-4,4-bis(4-fluorophenyl)butane in the presence of a base and a catalyst to yield Pimozide.
Materials:
-
4-(2-Oxo-1-benzimidazolinyl)piperidine
-
1-chloro-4,4-di-(4-fluorophenyl)butane
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI)
-
Glycerol formal
-
Water
Procedure:
-
In a reaction vessel, combine 4-(2-oxo-1-benzimidazolinyl)-piperidine (1.0 eq), sodium carbonate (1.09 eq), a catalytic amount of potassium iodide (0.8% by weight), and glycerol formal (approximately 3 mL per gram of the piperidine starting material).[1]
-
To this mixture, add 1-chloro-4,4-di-(4-fluorophenyl)butane (1.10 eq).[1]
-
Stir the reaction mixture at a temperature of 80-90 °C.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 7-10 hours.[1]
-
Upon completion, add water to the reaction mixture, stir, and then filter the resulting solid under vacuum.[1]
-
Wash the solid product with water.[1]
-
Dry the obtained solid at 40 °C under reduced pressure to yield Pimozide.[1]
Quantitative Data
| Parameter | Value | Reference |
| Pimozide Synthesis | ||
| Reaction Time | 7 hours | [1] |
| Reaction Temperature | 80 °C | [1] |
| Yield | 98% |
Mechanism of Action and Signaling Pathway of Pimozide
Pimozide is a first-generation (typical) antipsychotic of the diphenylbutylpiperidine class.[3][4] Its primary mechanism of action is the blockade of dopamine D2 receptors in the central nervous system, particularly in the mesolimbic pathway.[5][6][7] In conditions such as schizophrenia, hyperdopaminergic activity in this pathway is thought to contribute to the positive symptoms (e.g., hallucinations, delusions). By acting as a competitive antagonist at the D2 receptor, Pimozide prevents the binding of dopamine, thereby reducing postsynaptic neuronal signaling and mitigating the effects of excessive dopamine.[7][8]
Pimozide also exhibits antagonist activity at other dopamine receptor subtypes (D3 and D4) and the serotonin 5-HT₇ receptor.[3] Its high affinity for the D2 receptor is responsible for both its therapeutic effects and some of its side effects, such as extrapyramidal symptoms and hyperprolactinemia.[3]
Caption: Pimozide's mechanism of action at the dopamine D2 receptor.
This document provides a framework for understanding the potential role of this compound in the synthesis of complex pharmaceutical agents like Pimozide. The provided protocols for the synthesis of a key intermediate and the final drug are based on documented procedures and are intended for use by qualified researchers in a laboratory setting.
References
- 1. EP2357172A1 - Process for the preparation of pimozide - Google Patents [patents.google.com]
- 2. EP2357172B1 - Process for the preparation of pimozide - Google Patents [patents.google.com]
- 3. Pimozide - Wikipedia [en.wikipedia.org]
- 4. Pimozide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pimozide (Orap): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pimozide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized Piperidines from 1-Allylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic methods to access functionalized piperidines is therefore of significant interest to the drug discovery and development community. This document outlines a one-pot protocol for the synthesis of functionalized piperidines commencing from the readily available starting material, 1-allylpiperidine.
This synthetic strategy is predicated on a tandem reaction sequence initiated by the isomerization of the allyl group of this compound to form a reactive enamine intermediate. This in-situ generated enamine then participates in a subsequent carbon-carbon bond-forming reaction, such as a Michael addition, followed by an intramolecular cyclization to yield the functionalized piperidine core. This one-pot approach offers several advantages over traditional multi-step syntheses, including reduced reaction times, lower consumption of reagents and solvents, and simplified purification procedures, thereby aligning with the principles of green chemistry.
The functionalized piperidine derivatives accessible through this methodology can serve as valuable building blocks for the synthesis of more complex molecules and as scaffolds for the development of new therapeutic agents. The ability to introduce a variety of substituents in a single, efficient operation allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Featured One-Pot Synthetic Protocol: Tandem Isomerization-Michael Addition-Cyclization
This protocol details a one-pot synthesis of a functionalized piperidine derivative through a rhodium-catalyzed isomerization of this compound, followed by a Michael addition to an α,β-unsaturated ketone and subsequent intramolecular cyclization.
Experimental Protocol
Materials:
-
This compound
-
Methyl vinyl ketone (or other suitable Michael acceptor)
-
[Rh(cod)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Triphenylphosphine (PPh3)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add [Rh(cod)2]BF4 (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.
-
Isomerization: To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv) and heat the reaction mixture to 80 °C. Monitor the isomerization of the allyl group to the enamine intermediate by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This step is typically complete within 2-4 hours.
-
Michael Addition: After complete isomerization, cool the reaction mixture to room temperature. Add the Michael acceptor, for example, methyl vinyl ketone (1.2 mmol, 1.2 equiv), dropwise to the solution.
-
Cyclization and Reaction Completion: Stir the reaction mixture at room temperature and monitor the progress of the Michael addition and subsequent intramolecular cyclization by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized piperidine derivative.
Quantitative Data Summary
The following table summarizes representative yields for the one-pot synthesis of a functionalized piperidine derivative using the described protocol.
| Entry | Michael Acceptor | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | 5 | 18 | 75 |
| 2 | Ethyl acrylate | 5 | 24 | 68 |
| 3 | Acrylonitrile | 5 | 20 | 72 |
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of functionalized piperidines.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the tandem isomerization-Michael addition-cyclization.
Application Notes and Protocols: Catalytic Activity of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives represent a cornerstone in organic synthesis, not only as crucial structural motifs in pharmaceuticals and natural products but also as versatile and effective organocatalysts. The basic nitrogen atom of the piperidine ring allows it to act as a Brønsted base or a nucleophile, facilitating a variety of chemical transformations. These catalysts are often inexpensive, readily available, and can be modified to achieve high levels of stereocontrol in asymmetric synthesis.
While a wide range of N-substituted piperidines have been explored as catalysts, the specific catalytic applications of 1-allylpiperidine derivatives are not extensively documented in current literature. The allyl group, however, offers a unique handle for catalyst modification and immobilization. This functional group can potentially be used for:
-
Immobilization: Anchoring the catalyst to a solid support for easier separation and recycling.
-
Post-functionalization: Introducing additional functionalities to the catalyst structure through reactions of the allyl double bond.
-
Electronic and Steric Tuning: The allyl group can subtly modify the electronic and steric environment of the nitrogen atom, potentially influencing the catalyst's activity and selectivity.
These application notes will provide an overview of the catalytic activity of piperidine derivatives in general, with a focus on reactions where this compound derivatives could be explored as potential catalysts. Detailed protocols for representative reactions are provided to serve as a starting point for such investigations.
Data Presentation: Catalytic Performance of Piperidine Derivatives
The following table summarizes the performance of a piperidine derivative in the Michael addition reaction, a common benchmark for evaluating the catalytic activity of basic organocatalysts.
| Catalyst | Reaction | Substrates | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Piperidine Monosulfonamide Derivative | Michael Addition | Pentane-2,4-dione + β-nitrostyrene | Various | Various | up to 89 | Racemic | [1][2][3] |
| Piperidine | Dihydropyrano[3,2-c]chromene Synthesis | Aromatic aldehydes + Malononitrile + 4-hydroxycoumarin | Ethanol | Ambient | up to 95 | N/A |
Note: The piperidine monosulfonamide derivative in the cited study produced a racemic product, indicating a lack of enantiocontrol in that specific system. Further modification of the catalyst structure would be required to induce asymmetry.
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of a β-Dicarbonyl Compound to a Nitroalkene Catalyzed by a Piperidine Derivative
This protocol describes a general method for the Michael addition reaction, which can be adapted to screen the catalytic activity of this compound derivatives.
1. Materials:
-
β-dicarbonyl compound (e.g., pentane-2,4-dione)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Piperidine derivative catalyst (e.g., this compound)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
2. Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the β-dicarbonyl compound (1.0 mmol, 1.0 eq).
-
Dissolve the starting material in the anhydrous solvent (5 mL).
-
Add the piperidine derivative catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes under an inert atmosphere.
-
Add the nitroalkene (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
3. Optimization:
-
Catalyst Loading: Vary the catalyst loading (e.g., 5-20 mol%) to find the optimal concentration.
-
Solvent: Screen a range of solvents with varying polarities.
-
Temperature: Conduct the reaction at different temperatures (e.g., 0 °C to reflux) to assess the effect on reaction rate and selectivity.
Protocol 2: One-Pot Synthesis of 3,4-Dihydropyrano[3,2-c]chromene Derivatives
This protocol is based on the use of piperidine as a catalyst and can be adapted for this compound derivatives.
1. Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
4-hydroxycoumarin (1.0 mmol)
-
Piperidine or this compound derivative (10 mol%)
-
Ethanol (5 mL)
2. Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) in ethanol (5 mL).
-
Add the piperidine or this compound derivative catalyst (10 mol%) to the mixture.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period (e.g., 1-2 hours).
-
After completion, the solid product can be collected by filtration, washed with cold ethanol, and dried.
-
Further purification, if necessary, can be achieved by recrystallization.
Visualizations
Catalytic Cycle for a Piperidine-Catalyzed Michael Addition
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Workflow for Catalyst Screening
Caption: Workflow for screening catalytic activity.
References
Protocol for the Purification of 1-Allylpiperidine by Distillation
Application Note
This document provides a detailed protocol for the purification of 1-allylpiperidine by vacuum distillation. Distillation is a fundamental technique for the purification of liquid compounds based on differences in their boiling points.[1] this compound has a boiling point of 152°C at atmospheric pressure.[2][3] Distillation at this temperature is on the borderline for thermal stability, and to minimize the risk of decomposition, vacuum distillation is the recommended method.[4][5][6] This technique allows for the distillation of compounds at a reduced pressure, which significantly lowers their boiling point.[5][6][7] This protocol is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for their work.
Quantitative Data Summary
A summary of the relevant physical and chemical properties of this compound is provided in the table below. This data is crucial for the successful execution of the distillation protocol.
| Property | Value | Reference |
| CAS Number | 14446-67-4 | [2][3][8][9][10] |
| Molecular Formula | C8H15N | [3][10] |
| Molecular Weight | 125.21 g/mol | [3] |
| Boiling Point (atm) | 152°C | [2][3] |
| Melting Point | 51-52°C | [2][3] |
| Density | 0.9108 g/mL (estimate) | [2][3] |
| Refractive Index | 1.4580 | [2][3] |
| Water Solubility | Not miscible or difficult to mix | [3][8] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the procedure for the purification of this compound using vacuum distillation.
1. Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude material)
-
Short-path distillation head or Claisen adapter[11]
-
Thermometer and thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Heating mantle with a stirrer or a stirring hot plate with a magnetic stir bar[12]
-
Lab jack
-
Keck clips or other joint clamps
-
Vacuum grease
-
Boiling chips or a magnetic stir bar for bump prevention (stir bar is preferred for vacuum distillation)[12]
-
Glass wool or aluminum foil for insulation (optional)[12]
-
Dry ice/acetone or liquid nitrogen for the vacuum trap
2. Pre-Distillation Preparation:
-
Drying (Optional but Recommended): If the crude this compound is suspected to contain water, it should be pre-dried. Add a suitable drying agent, such as anhydrous potassium carbonate (K2CO3) or sodium sulfate (Na2SO4), to the crude liquid. Swirl the mixture and let it stand for several hours or overnight. Decant or filter the dried liquid into the distillation flask. For piperidine derivatives, drying over solid potassium hydroxide (KOH) can also be effective.[13]
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Grease all ground-glass joints lightly to ensure a good seal under vacuum.[11]
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Connect the flask to the distillation head.
-
Insert the thermometer into the thermometer adapter, ensuring the top of the bulb is level with the side arm of the distillation head leading to the condenser.
-
Attach the condenser and the receiving flask.
-
Connect the vacuum adapter to the end of the condenser and to the vacuum trap.
-
Connect the vacuum trap to the vacuum pump using thick-walled tubing.[11]
-
Secure all connections with Keck clips.
-
3. Distillation Procedure:
-
Start the Condenser and Stirring: Begin the flow of cold water through the condenser and start the magnetic stirrer.[12]
-
Apply Vacuum: Turn on the vacuum pump to slowly evacuate the system. The pressure inside the apparatus will decrease. Monitor for any leaks (indicated by a hissing sound).[11]
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.[11] The heating bath temperature should generally be set 20-30°C higher than the expected boiling point of the liquid at the applied pressure.[4]
-
Fraction Collection:
-
Initially, any low-boiling impurities will distill. It is advisable to collect this first fraction in a separate receiving flask.
-
As the temperature rises and stabilizes, the desired product, this compound, will begin to distill. Record the temperature and pressure at which the main fraction is collected.
-
If the distillation is slow, the distillation head and neck can be insulated with glass wool or aluminum foil to minimize heat loss.[12]
-
-
Stopping the Distillation:
-
Once the majority of the product has been collected and the temperature begins to drop or rise significantly, stop the distillation.
-
Remove the heating mantle and allow the system to cool to room temperature.[11]
-
Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This can be done by opening a stopcock on the vacuum adapter or by carefully removing the tubing from the vacuum pump inlet.[11]
-
Turn off the vacuum pump.
-
Turn off the condenser water and disassemble the apparatus.
-
4. Post-Distillation:
-
Weigh the purified this compound and calculate the yield.
-
Confirm the purity of the distilled product using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy.
Workflow Diagram
Caption: Workflow for the Purification of this compound by Vacuum Distillation.
References
- 1. longdom.org [longdom.org]
- 2. This compound CAS#: 14446-67-4 [m.chemicalbook.com]
- 3. This compound CAS#: 14446-67-4 [amp.chemicalbook.com]
- 4. How To [chem.rochester.edu]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Vacuum distillation | Resource | RSC Education [edu.rsc.org]
- 8. This compound | 14446-67-4 [chemicalbook.com]
- 9. This compound | CAS#:14446-67-4 | Chemsrc [chemsrc.com]
- 10. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 1-Allylpiperidine in the Synthesis of Fungicidal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules. In the realm of agrochemicals, piperidine derivatives have been successfully developed as potent fungicides. This document provides a detailed overview of the application of 1-allylpiperidine as a versatile starting material for the synthesis of piperidine-based fungicides, with a particular focus on a synthetic route to a molecule structurally related to the commercial fungicide Fenpropidin. While direct synthesis of commercialized agrochemicals from this compound is not extensively documented in public literature, the following protocols illustrate a chemically sound and plausible pathway for the development of novel fungicidal candidates.
The allyl group of this compound offers a reactive handle for various chemical transformations, most notably hydrogenation to the corresponding saturated n-propyl group, a key feature in several piperidine-containing fungicides. This allows for the strategic incorporation of the N-propylpiperidine moiety, which is known to be important for the biological activity of these compounds.
Hypothetical Synthesis of a Fenpropidin Analog from this compound
This section outlines a two-step synthetic protocol for a Fenpropidin analog, starting with the hydrogenation of this compound to yield 1-propylpiperidine, followed by its alkylation with a suitable substituted benzyl chloride.
Step 1: Hydrogenation of this compound to 1-Propylpiperidine
Objective: To saturate the allyl double bond of this compound to obtain 1-propylpiperidine.
Reaction Scheme:
Caption: Hydrogenation of this compound.
Experimental Protocol:
-
Preparation: In a 250 mL hydrogenation flask, dissolve this compound (12.5 g, 0.1 mol) in 100 mL of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on charcoal (Pd/C) (0.5 g, 2 mol%) to the solution.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield 1-propylpiperidine as a colorless oil. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-Propylpiperidine |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Hydrogen Pressure | 50 psi |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% |
| Purity (by GC-MS) | >98% |
Step 2: Synthesis of 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine (Fenpropidin Analog)
Objective: To synthesize the target fungicide by alkylating 1-propylpiperidine with 1-(chloromethyl)-4-(tert-butyl)-2-methylbenzene.
Reaction Scheme:
Caption: Synthesis of a Fenpropidin analog.
Experimental Protocol:
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-propylpiperidine (12.7 g, 0.1 mol), 1-(chloromethyl)-4-(tert-butyl)-2-methylbenzene (21.1 g, 0.1 mol), and potassium carbonate (20.7 g, 0.15 mol) in 150 mL of acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Fenpropidin analog as a viscous oil.
Data Presentation:
| Parameter | Value |
| Starting Materials | 1-Propylpiperidine, 1-(Chloromethyl)-4-(tert-butyl)-2-methylbenzene |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >97% |
Biological Activity Data (Illustrative)
The following table presents illustrative fungicidal activity data for the synthesized Fenpropidin analog against common plant pathogens. This data is representative of the activity expected from this class of compounds and is for demonstration purposes. Actual experimental values would need to be determined through biological screening.
| Fungal Species | EC50 (µg/mL) of Fenpropidin Analog |
| Blumeria graminis (Powdery Mildew) | 0.5 - 2.0 |
| Puccinia spp. (Rusts) | 1.0 - 5.0 |
| Rhynchosporium secalis (Leaf Scald) | 2.0 - 10.0 |
Experimental Workflow Diagram
The overall experimental workflow from this compound to the final fungicidal product and its biological evaluation is summarized in the following diagram.
Caption: Overall experimental workflow.
Conclusion
This compound serves as a valuable and versatile starting material in the synthesis of potential agrochemicals, particularly fungicides. The protocols detailed in these application notes provide a clear and reproducible pathway for the synthesis of a Fenpropidin analog, demonstrating the utility of this compound in accessing the N-propylpiperidine scaffold common to this class of fungicides. The illustrative biological data highlights the potential for discovering new, potent fungicidal agents through the chemical modification of the piperidine core. Researchers are encouraged to adapt and expand upon these methodologies to explore novel chemical space in the ongoing search for effective and environmentally benign crop protection solutions.
Application Notes and Protocols for 1-Allylpiperidine-Based Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of functional materials derived from 1-allylpiperidine. The protocols herein detail the synthesis of this compound and its subsequent modification into functional polymers with potential applications in antimicrobial coatings and drug delivery systems.
Introduction
The piperidine scaffold is a crucial heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1] The incorporation of an allyl group at the 1-position of the piperidine ring provides a versatile chemical handle for a variety of post-functionalization reactions. This allows for the synthesis of a diverse range of functional materials with tailored properties. The reactivity of the allyl group, particularly through thiol-ene "click" chemistry and polymerization, enables the creation of novel polymers and surfaces with applications spanning from antimicrobial agents to advanced drug delivery platforms.[2][3]
Application 1: Synthesis of Cationic Antimicrobial Polymers
Cationic polymers, particularly those containing quaternary ammonium compounds (QACs), are known for their potent antimicrobial activity.[4][5] They function by disrupting the negatively charged cell membranes of bacteria, leading to cell lysis and death.[6] By polymerizing a this compound derivative and subsequently quaternizing the piperidine nitrogen, it is possible to create a highly effective antimicrobial polymer.
Data Presentation: Antimicrobial Activity of Piperidine-Based Compounds
The following table summarizes the minimum inhibitory concentration (MIC) values for various piperidine and quaternary ammonium compounds against common bacterial and fungal strains, providing a benchmark for the potential efficacy of this compound-based antimicrobial polymers.
| Compound/Polymer Class | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Piperidin-4-one Derivatives | 100 - >1000 | 100 - >1000 | - | 100 - >1000 | [7] |
| Piperidine-Based Sulfobetaines | 6.88 (zone of inhibition in mm) | Resistant | Resistant | 7.58 (zone of inhibition in mm) | [8] |
| Quaternized Copolymers | 320 | 160 | - | - | [9] |
| Water-soluble poly(trisulfide) | 16 | >512 | - | <8 | [10] |
| Piperidine Compounds | Growth inhibition at 1:1000 dilution | Growth inhibition at 1:1000 dilution | Growth inhibition at 1:1000 dilution | Growth inhibition at 1:1000 dilution | [11] |
Experimental Protocols
Protocol 1.1: Synthesis of this compound
This protocol describes the synthesis of the this compound monomer.
Materials:
-
Piperidine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Slowly add allyl bromide (1.1 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield this compound as a liquid.
-
Characterize the product using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 1.2: Radical Polymerization of this compound
This protocol outlines the synthesis of poly(this compound). It is important to note that the radical polymerization of allyl monomers can be challenging and may result in low molecular weight polymers due to degradative chain transfer.[12]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve this compound and AIBN in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60-80°C and stir under an inert atmosphere for 24-48 hours.
-
After the polymerization time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for structure confirmation.
Protocol 1.3: Quaternization of Poly(this compound)
This protocol describes the conversion of the synthesized polymer into a cationic antimicrobial agent.
Materials:
-
Poly(this compound)
-
Alkyl halide (e.g., methyl iodide, dodecyl bromide)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the poly(this compound) in DMF in a round-bottom flask.
-
Add an excess of the desired alkyl halide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 24-48 hours.
-
Precipitate the quaternized polymer by adding the reaction mixture to a large volume of a non-solvent like diethyl ether.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the quaternized polymer using NMR to confirm the addition of the alkyl group and FT-IR to observe changes in the vibrational bands.
Protocol 1.4: Evaluation of Antimicrobial Activity (MIC Assay)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized cationic polymer.
Materials:
-
Quaternized poly(this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strain (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the quaternized polymer in sterile deionized water or an appropriate solvent.
-
Perform serial two-fold dilutions of the polymer stock solution in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the polymer dilutions.
-
Include positive (microbes in medium only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the polymer that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Mandatory Visualization
Caption: Workflow for the synthesis and evaluation of antimicrobial polymers.
Application 2: Functional Surfaces via Thiol-Ene Click Chemistry
The allyl group of this compound is an excellent substrate for thiol-ene "click" chemistry. This reaction is highly efficient, proceeds under mild conditions (often UV-initiated), is tolerant to a wide range of functional groups, and exhibits high reaction rates.[3][9][13] These features make it an ideal method for surface modification and the creation of functional coatings. A surface can be functionalized with this compound moieties, and then various thiol-containing molecules (e.g., peptides, drugs, fluorophores) can be "clicked" onto the surface.
Data Presentation: Thiol-Ene Reaction Conditions
The following table provides typical reaction parameters for photo-initiated thiol-ene click chemistry, which can be adapted for the functionalization of this compound-modified surfaces.
| Parameter | Typical Range/Value | Notes | Reference |
| UV Wavelength | 254-365 nm | Depends on the photoinitiator used. | [3][14] |
| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Benzophenone | 0.1 - 2 wt% | [3] |
| Thiol to Ene Ratio | 1:1 to excess thiol | Excess thiol can ensure complete conversion of the ene groups. | [3][9] |
| Solvent | Acetonitrile, Methanol, THF | Depends on the solubility of the reactants. | [3][9] |
| Reaction Time | Minutes to a few hours | Typically a very fast reaction. | [3][13] |
Experimental Protocols
Protocol 2.1: Surface Modification with this compound Functionality
This protocol describes a general method for introducing this compound groups onto a substrate surface. This can be achieved, for example, by spin-coating a polymer containing this compound units or by silanization with an allyl-functional silane followed by reaction with piperidine. For this protocol, we will assume a pre-synthesized copolymer containing this compound units.
Materials:
-
Copolymer of this compound and a suitable co-monomer (e.g., methyl methacrylate)
-
Solvent for the copolymer (e.g., toluene, THF)
-
Substrate (e.g., glass slide, silicon wafer)
-
Spin coater
-
Oven
Procedure:
-
Prepare a solution of the this compound-containing copolymer in a suitable solvent (e.g., 1-5 wt%).
-
Clean the substrate thoroughly (e.g., with piranha solution for glass, followed by rinsing with deionized water and drying).
-
Deposit the polymer solution onto the substrate and spin-coat at a desired speed (e.g., 1000-4000 rpm) to achieve a thin film of the desired thickness.
-
Bake the coated substrate in an oven to remove the solvent and anneal the film.
Protocol 2.2: Thiol-Ene Click Functionalization of the Surface
This protocol details the attachment of a thiol-containing molecule to the allyl-functionalized surface.
Materials:
-
This compound-functionalized substrate
-
Thiol-containing molecule of interest (e.g., a fluorescent dye with a thiol group, a peptide with a cysteine residue)
-
Photoinitiator (e.g., DMPA)
-
Solvent (e.g., acetonitrile)
-
UV lamp (365 nm)
-
Reaction chamber with a quartz window
Procedure:
-
Prepare a solution of the thiol-containing molecule and the photoinitiator in a suitable solvent.
-
Place the this compound-functionalized substrate in the reaction chamber.
-
Cover the substrate with the solution from step 1.
-
Irradiate the substrate with UV light for a specified time (e.g., 5-60 minutes). The reaction should be carried out under an inert atmosphere if the reactants are sensitive to oxygen.
-
After irradiation, thoroughly rinse the substrate with the solvent to remove any unreacted molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Characterize the surface to confirm the attachment of the thiol-containing molecule using techniques such as X-ray Photoelectron Spectroscopy (XPS), contact angle measurements, or fluorescence microscopy if a fluorescent thiol was used.
Mandatory Visualization
Caption: Workflow for surface functionalization via thiol-ene chemistry.
Conclusion
This compound is a valuable building block for the development of a wide array of functional materials. Its synthesis is straightforward, and the presence of the allyl group opens up numerous possibilities for post-functionalization, most notably through robust and efficient reactions like thiol-ene click chemistry. The resulting materials, such as cationic antimicrobial polymers and functionalized surfaces, have significant potential in various fields, including medicine, biotechnology, and materials science. The protocols provided here offer a foundation for researchers to explore and develop novel this compound-based functional materials.
References
- 1. Bioinspired Cationic Antimicrobial Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0060559A1 - New piperidine polymers and use thereof as stabilizers - Google Patents [patents.google.com]
- 3. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic antimicrobial polymers and their assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioinspired Cationic Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. "SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-" by N U. Pulatova, O S. Maksumova et al. [btstu.researchcommons.org]
- 13. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-allylpiperidine. Our goal is to help you overcome common challenges, optimize your reaction conditions, and achieve high yields of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the N-alkylation of piperidine with an allyl halide, typically allyl bromide, in the presence of a base. This reaction is a nucleophilic substitution where the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide.
Q2: What are the primary challenges and side reactions in the synthesis of this compound?
A2: The primary challenges include:
-
Over-alkylation: The most significant side reaction is the formation of a quaternary ammonium salt (1,1-diallylpiperidin-1-ium bromide).[1] This occurs when the product, this compound (a tertiary amine), which is often more nucleophilic than the starting piperidine (a secondary amine), reacts further with the allyl bromide.[1]
-
Low Yields: Low yields can result from incomplete reactions, suboptimal reaction conditions, or loss of product during workup and purification.[2]
-
Purification Difficulties: Separating the desired this compound from unreacted piperidine, the quaternary ammonium salt, and other impurities can be challenging.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] For TLC, spotting the reaction mixture alongside the starting materials (piperidine and allyl bromide) will show the consumption of reactants and the appearance of the product spot.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC analysis shows a significant amount of unreacted piperidine.
-
GC-MS analysis indicates a low percentage of product formation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Alkylating Agent | Allyl bromide can degrade over time. Use a fresh bottle or distill the allyl bromide before use. |
| Insufficient Base | The reaction generates hydrobromic acid (HBr), which protonates piperidine, rendering it non-nucleophilic.[3] Ensure at least one equivalent of a suitable base is used to neutralize the acid. |
| Poor Solubility of Reagents | If using an insoluble base like potassium carbonate in a non-polar solvent, the reaction can be slow. Switch to a more polar solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to improve solubility.[5] |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture (e.g., to 40-60 °C).[2] |
Issue 2: Low Yield of this compound with Significant Byproduct Formation
Symptoms:
-
TLC shows a major spot corresponding to the product, but also a very polar spot that does not move from the baseline (indicative of the quaternary salt).
-
The isolated yield of this compound is low after purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-alkylation (Quaternary Salt Formation) | This is the most common cause of low yields. To minimize this: - Use an excess of piperidine (2-3 equivalents) relative to allyl bromide. - Add the allyl bromide slowly to the reaction mixture, preferably using a syringe pump.[3] This maintains a low concentration of the alkylating agent. |
| Inappropriate Base | A strong, nucleophilic base can compete with piperidine in reacting with allyl bromide. Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[3] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the formation of the quaternary salt. If over-alkylation is an issue, try running the reaction at room temperature or even 0 °C. |
Issue 3: Difficulties in Product Purification
Symptoms:
-
Streaking of the product spot on the TLC plate.
-
Co-elution of the product with impurities during column chromatography.
-
Formation of an emulsion during aqueous workup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Residual Base or Salts in Crude Product | Ensure the crude product is properly washed during the workup to remove any inorganic salts or residual base, which can interfere with chromatography. A basic aqueous workup (e.g., with saturated sodium bicarbonate solution) can help neutralize any remaining acid and remove salts.[5] |
| Inappropriate TLC/Column Chromatography Conditions | Amines can streak on silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (1-2%) to the eluent.[5] A common eluent system for separating this compound from piperidine is a mixture of hexane and ethyl acetate with a small amount of triethylamine. |
| Emulsion during Workup | To break up emulsions, add a small amount of brine or a saturated solution of sodium chloride. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Entry | Piperidine (eq.) | Allyl Bromide (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1.0 | 1.1 | K₂CO₃ (1.5) | Acetonitrile | RT | 12 | ~70-85 | [2][3] |
| 2 | 1.0 | 1.1 | DIPEA (1.5) | Acetonitrile | RT | 12 | <70 | [2] |
| 3 | 2.0 | 1.0 | K₂CO₃ (1.5) | DMF | RT | 8 | >90 | General observation from literature |
| 4 | 1.0 | 1.0 | None | Acetonitrile | RT | 24 | Low | [3] |
Note: Yields are approximate and can vary based on the specific experimental setup and purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate
This protocol is a reliable method for the synthesis of this compound with good to excellent yields.
Materials:
-
Piperidine
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (ACN)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Dropping funnel or syringe pump
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (2.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered anhydrous potassium carbonate (1.5 eq.) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add allyl bromide (1.0 eq.) dropwise to the stirred suspension over 1-2 hours using a dropping funnel or a syringe pump.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate with 1% Triethylamine).
-
Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Perform an aqueous workup by partitioning the residue between diethyl ether (or ethyl acetate) and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Purification of this compound
A. Vacuum Distillation:
-
Boiling Point: this compound has a boiling point of approximately 159-161 °C at atmospheric pressure. Under reduced pressure, the boiling point will be significantly lower. For example, at ~20 mmHg, the boiling point is expected to be in the range of 60-70 °C.
-
Procedure: Assemble a vacuum distillation apparatus. Place the crude this compound in the distillation flask with a small stir bar. Gradually reduce the pressure and slowly heat the flask. Collect the fraction that distills at the expected boiling point.
B. Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 90:10 or 85:15) containing 1-2% triethylamine to prevent streaking.[5]
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound and the formation of the quaternary salt byproduct.
References
optimization of reaction conditions for 1-allylpiperidine synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 1-allylpiperidine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the N-alkylation of piperidine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.[1][2]
Q2: What are the primary challenges and side reactions in the synthesis of this compound?
A2: The main challenges include incomplete reactions and the formation of byproducts. The most common side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[3] This occurs when the newly formed this compound, which can be more nucleophilic than piperidine, reacts further with the allyl halide.
Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?
A3: To minimize over-alkylation, you can employ several strategies:
-
Control Stoichiometry: Use a slight excess of piperidine relative to the allyl halide.
-
Slow Addition: Add the allyl halide to the reaction mixture slowly, for instance, using a syringe pump.[3][4] This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant piperidine.
-
Lower Reaction Temperature: Reducing the reaction temperature can help control the rate of the second alkylation step.[1]
Q4: My reaction is sluggish or shows low conversion. What are the potential causes?
A4: Low reactivity can be due to several factors:
-
Poor Leaving Group: Alkyl chlorides are less reactive than bromides and iodides. If you are using allyl chloride, consider switching to allyl bromide for a faster reaction.[1]
-
Insufficient Basicity: The reaction generates hydrohalic acid (HBr or HCl), which can protonate and deactivate the starting piperidine. The presence of a suitable base is crucial to neutralize this acid.[1]
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally effective for S_N2 reactions.[5]
-
Poor Solubility of Reagents: Ensure that all reactants, especially the base, are soluble in the chosen solvent. If using an insoluble base like potassium carbonate, vigorous stirring is necessary, or you might consider a more soluble base or a different solvent.[2]
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying this compound is distillation.[6][7] An initial workup is typically performed by partitioning the reaction mixture between an organic solvent (like diethyl ether) and a saturated aqueous solution of sodium bicarbonate to remove the ammonium salt and neutralize any remaining acid. The organic layer is then dried and concentrated, followed by distillation to obtain the pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low reactivity of the alkylating agent (e.g., allyl chloride).2. Insufficient base to neutralize the acid formed during the reaction.3. Poor solubility of reagents in the chosen solvent.4. Low reaction temperature. | 1. Switch to a more reactive alkylating agent like allyl bromide or allyl iodide. Adding a catalytic amount of potassium iodide can also facilitate the reaction with less reactive halides.[2][8]2. Ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is used.[1]3. Switch to a more polar aprotic solvent like DMF or acetonitrile.[2][5]4. Increase the reaction temperature, but monitor for an increase in side products.[1] |
| Formation of Quaternary Ammonium Salt (Over-alkylation) | 1. High concentration of the alkylating agent. 2. High reactivity of the this compound product. 3. Excess of the alkylating agent. | 1. Add the allyl halide slowly to the reaction mixture using a syringe pump.[3][4]2. Consider running the reaction at a lower temperature to decrease the rate of the second alkylation.3. Use a slight excess of piperidine relative to the allyl halide. |
| Multiple Spots on TLC, Difficult Purification | 1. Presence of starting material, product, and byproduct. 2. Decomposition of product on silica gel. | 1. Optimize the reaction to go to completion and minimize side products before attempting purification.2. If decomposition is suspected during column chromatography, consider distillation as the primary purification method. For basic compounds like piperidines, treating the silica gel with a small amount of triethylamine in the eluent can sometimes improve the chromatography. |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with Allyl Bromide using Potassium Carbonate
This protocol describes a common and effective method for the synthesis of this compound.
Materials:
-
Piperidine
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous acetonitrile or DMF.
-
Stir the suspension vigorously.
-
Slowly add allyl bromide (1.0-1.1 eq.) to the mixture at room temperature. For larger-scale reactions, cooling the flask in an ice bath during the addition is recommended to control the initial exotherm.
-
After the addition is complete, stir the reaction at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude this compound by distillation.
Data Presentation
The following table summarizes various conditions reported for the N-alkylation of piperidine and related secondary amines, providing a basis for optimization.
| Entry | Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Alkyl bromide/iodide | None | Acetonitrile | Room Temp | Several | N/A (forms salt) | [4] |
| 2 | Alkylating agent | K₂CO₃ | Dry DMF | Room Temp | N/A | N/A | [4] |
| 3 | Alkyl halide | DIPEA (1.5) | Acetonitrile | Room Temp | N/A | >70 (general) | [1] |
| 4 | Alkyl halide | K₂CO₃ (2.0) | Acetonitrile/DMF | 50-60 | N/A | N/A | [3] |
| 5 | Allyl bromide | K₂CO₃ (2.0) | Acetonitrile | 60-80 | N/A | Good (general) | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting guide for the purification of N-allylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-allylpiperidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of N-allylpiperidine, offering potential causes and solutions in a question-and-answer format.
Q1: After synthesis and work-up, my crude N-allylpiperidine shows multiple spots on the TLC plate. What are the likely impurities?
A: The most common impurities in the synthesis of N-allylpiperidine via N-alkylation of piperidine with an allyl halide include:
-
Unreacted Piperidine: The starting amine may not have fully reacted.
-
Unreacted Allyl Halide: The starting alkylating agent may be present in excess.
-
Quaternary Ammonium Salt: Over-alkylation of the desired product can lead to the formation of a quaternary ammonium salt.[1][2] This is particularly common if an excess of the alkylating agent is used.[1]
-
Solvent Residues: Residual solvents from the reaction or work-up.
Q2: I'm getting a low yield of N-allylpiperidine after purification by distillation. What could be the problem?
A: Low recovery from distillation can be due to several factors:
-
Incomplete Reaction: If the initial synthesis did not go to completion, the yield will naturally be low.
-
Formation of Azeotropes: Piperidine can form azeotropes with water, which can complicate purification by distillation if water is present.[][4]
-
Product Loss During Work-up: Ensure that all the product is extracted from the aqueous phase during the work-up. Multiple extractions with an organic solvent are recommended.
-
Incorrect Distillation Conditions: Distilling at too high a temperature can lead to product decomposition. It is advisable to perform distillation under reduced pressure to lower the boiling point.
Q3: My N-allylpiperidine is tailing significantly on the silica gel column during chromatography. How can I improve the peak shape?
A: Tailing is a frequent issue when purifying basic compounds like N-allylpiperidine on standard silica gel.[5] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor separation.[5]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your product for binding to the silica gel.[5]
-
Triethylamine (TEA): A common and effective choice. Start by adding 0.5-2% (v/v) TEA to your solvent system.[5]
-
Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be used as a polar component of the eluent system.
-
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an excellent alternative. Using a mobile phase containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[5]
Q4: I have low recovery of my N-allylpiperidine from the silica gel column. What is happening?
A: Low recovery from silica gel chromatography is often due to irreversible adsorption of the basic product onto the acidic stationary phase.[5]
Solutions:
-
Implement the troubleshooting steps for tailing described in Q3. The addition of a basic modifier like triethylamine is often sufficient to improve recovery.
-
Consider using a less acidic stationary phase like alumina.[5]
Frequently Asked Questions (FAQs)
Q: What is the expected boiling point of N-allylpiperidine?
A: The boiling point of N-allylpiperidine (1-allylpiperidine) is approximately 159-161 °C at atmospheric pressure.
Q: What are the key physical properties of N-allylpiperidine and its potential impurities?
A: The table below summarizes key physical properties to aid in the selection of a suitable purification method.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| N-Allylpiperidine | 125.21[6] | 159-161 |
| Piperidine | 85.15[7] | 106[7] |
| Allyl Bromide | 120.98 | 70-71 |
Q: Can I use crystallization to purify N-allylpiperidine?
A: N-allylpiperidine is a liquid at room temperature, so direct crystallization of the free base is not feasible. However, it is possible to form a salt (e.g., hydrochloride or hydrobromide salt) which may be a crystalline solid and can be purified by recrystallization. The purified salt can then be neutralized with a base to regenerate the pure N-allylpiperidine.
Experimental Protocols
Protocol 1: Purification of N-Allylpiperidine by Fractional Distillation
This protocol is suitable for purifying N-allylpiperidine from less volatile impurities.
Methodology:
-
Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Place the crude N-allylpiperidine in the distilling flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling fractions, which may include residual solvents or unreacted allyl halide.
-
Carefully monitor the temperature at the still head. The temperature should plateau at the boiling point of N-allylpiperidine (approx. 159-161 °C at atmospheric pressure, lower under vacuum).
-
Collect the fraction that distills at a constant temperature.
-
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
Protocol 2: Purification of N-Allylpiperidine by Flash Column Chromatography
This protocol is effective for removing impurities with different polarities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate with 1% Triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.[8] Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading:
-
Dissolve the crude N-allylpiperidine in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.[9]
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column.[8]
-
Maintain a constant flow rate.
-
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Diagrams
Caption: Troubleshooting workflow for the purification of N-allylpiperidine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
common side reactions in the allylation of piperidine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-allylation of piperidine. Our focus is on identifying and mitigating common side reactions to improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-allylation of piperidine?
The most prevalent side reaction is over-alkylation , which leads to the formation of a quaternary ammonium salt.[1][2] After the desired N-allylpiperidine (a tertiary amine) is formed, it can react with another molecule of the allylating agent. This second allylation results in a positively charged quaternary ammonium salt.[3]
Q2: Why is the formation of a quaternary ammonium salt problematic?
The formation of this byproduct creates several challenges:
-
Reduced Yield: It consumes both the desired product and the allylating agent, lowering the overall yield of N-allylpiperidine.[3]
-
Purification Difficulties: Quaternary ammonium salts are often highly water-soluble and non-volatile, making them difficult to separate from the desired tertiary amine product using standard extraction or distillation techniques.[3] This complicates the work-up and purification process, potentially requiring chromatography.
Q3: What factors promote the formation of the quaternary ammonium salt?
Several key factors influence the rate of this side reaction:
-
Increased Nucleophilicity: The product, N-allylpiperidine (a tertiary amine), is often more nucleophilic than the starting piperidine (a secondary amine). This makes it more reactive towards a second alkylation.[3][4]
-
Stoichiometry: Using an excess of the allylating agent significantly increases the probability of the second allylation event occurring.[3][5]
-
Reaction Conditions: High temperatures can sometimes increase the rate of the second allylation. The choice of solvent and base also plays a critical role in the relative rates of the desired reaction and the side reaction.[3][6]
Q4: My allylation reaction is very slow or appears incomplete. What could be the cause?
Slow or incomplete reactions are typically due to one of the following factors:
-
Acid Formation: The reaction between piperidine and an allyl halide (e.g., allyl bromide) generates an acid (HBr). This acid can protonate the starting piperidine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.[1][6]
-
Poor Leaving Group: The reactivity of the allylating agent depends on the leaving group. Allyl chlorides are less reactive than allyl bromides, which are in turn less reactive than allyl iodides.[6]
-
Steric Hindrance: Bulky substituents on the piperidine ring or the allylating agent can slow the reaction rate.[6]
-
Suboptimal Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective.[1][3]
Troubleshooting Guide: Minimizing Side Reactions
This guide provides solutions to common problems encountered during the allylation of piperidine.
Issue 1: Low yield of the desired product with a significant amount of a water-soluble byproduct.
This is a classic sign of over-alkylation and quaternary salt formation.[3]
Solutions:
-
Control Stoichiometry and Addition Rate:
-
Use an excess of piperidine (2-3 equivalents) relative to the allylating agent. This ensures the allylating agent is more likely to react with the starting material than the product.[3]
-
Add the allylating agent slowly to the solution of piperidine. A syringe pump is ideal for this to maintain a low concentration of the allylating agent throughout the reaction, further minimizing the second addition.[1][5]
-
-
Incorporate a Base:
-
Optimize Reaction Temperature:
-
While heating can increase the reaction rate, it may also accelerate the formation of the quaternary salt.[3] Consider running the reaction at room temperature or even lower temperatures initially.
-
Data Presentation: Effect of Conditions on Selectivity
The following table summarizes how adjusting reaction parameters can influence the outcome of the allylation.
| Parameter | Condition | Desired Product (N-Allylpiperidine) | Side Product (Quaternary Salt) | Rationale |
| Stoichiometry | Piperidine : Allyl Halide (2:1 or greater) | Favored | Minimized | Higher probability of allyl halide reacting with the more abundant piperidine.[3] |
| Piperidine : Allyl Halide (1:1.2 or less) | Decreased | Favored | Excess allyl halide is available to react with the N-allylpiperidine product.[3][5] | |
| Addition Method | Slow addition of Allyl Halide | Favored | Minimized | Maintains a low concentration of the allylating agent, disfavoring the second addition.[1][5] |
| Rapid/Bulk addition of Allyl Halide | Decreased | Favored | High local concentrations of the allylating agent promote over-alkylation. | |
| Base | Addition of K₂CO₃ or DIPEA | Favored | Can be Minimized | Neutralizes acid byproduct, preventing deactivation of piperidine.[6] |
| No Base Added | Reaction Stalls | Minimized (due to stall) | Piperidine is protonated and becomes non-nucleophilic, stopping the reaction.[6] | |
| Temperature | Room Temperature | Good Yield | Minimized | Balances reaction rate with selectivity. |
| Elevated Temperature | Rate Increases | Rate Increases (often faster) | Can decrease selectivity by providing enough energy to overcome the activation barrier for the second allylation.[6] |
Experimental Protocols
Protocol 1: Mono-N-Allylation of Piperidine with Controlled Addition
This protocol is optimized to minimize the formation of the quaternary ammonium salt.
Materials:
-
Piperidine (2.2 equivalents)
-
Allyl bromide (1.0 equivalent)
-
Anhydrous acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃, 1.5 equivalents)
-
Round-bottom flask, magnetic stirrer, syringe pump, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere of nitrogen or argon.
-
To the flask, add piperidine (2.2 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile to create an approximately 0.2 M solution of piperidine.
-
Begin stirring the suspension at room temperature.
-
Load the allyl bromide (1.0 eq.), diluted in a small amount of anhydrous acetonitrile, into a syringe and place it on a syringe pump.
-
Add the allyl bromide solution dropwise to the stirred piperidine suspension over 2-4 hours.
-
Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and piperidinium hydrobromide salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or column chromatography to yield pure N-allylpiperidine.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the allylation of piperidine.
References
Technical Support Center: 1-Allylpiperidine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-allylpiperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results or Loss of Potency
Symptoms:
-
Decreased yield in a reaction where this compound is a starting material.
-
Variable biological activity in assays.
-
Appearance of unexpected spots on TLC or peaks in LC/GC analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation due to Improper Storage | Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For long-term storage, refrigeration (2-8 °C) is recommended. |
| Oxidation of the Piperidine Ring | Avoid prolonged exposure to air. Use de-gassed solvents for reactions. The presence of N-oxide or ring-opened byproducts can be investigated by LC-MS analysis. |
| Isomerization of the Allyl Group | The allyl group can isomerize to the thermodynamically more stable internal enamine. This can be catalyzed by trace metals or basic conditions. Analyze samples by ¹H NMR to check for the appearance of vinylic protons with different chemical shifts and coupling constants than the terminal allyl group. |
| Photodegradation | Protect solutions and samples from light by using amber vials or covering glassware with aluminum foil. |
| Acid/Base Instability | This compound is a base and will react with acids. In strongly acidic or basic conditions, degradation of the piperidine ring or the allyl group can be accelerated. Ensure the pH of your experimental medium is controlled and appropriate for the reaction. |
Issue 2: Presence of Unknown Impurities in Analytical Data (NMR, LC-MS, GC-MS)
Symptoms:
-
Unidentified peaks in your chromatogram.
-
Unexpected signals in your NMR spectrum.
Possible Impurities and Their Identification:
| Potential Impurity | Structure | Analytical Confirmation |
| This compound N-oxide | ESI-MS will show a peak at [M+16+H]⁺. | |
| (E/Z)-1-(Prop-1-en-1-yl)piperidine (Enamine) | ¹H NMR will show characteristic signals for internal vinylic protons. GC-MS can also be used for identification. | |
| Piperidine | Appears as a volatile impurity in GC-MS. Can also be detected by LC-MS. | |
| Allyl Alcohol | Detectable by GC-MS. | |
| Polymerized Material | - | May appear as a baseline rise in chromatography or as an insoluble residue. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The container should be kept tightly closed and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. For extended storage, refrigeration at 2-8°C is recommended. It is also crucial to protect the compound from light by using amber glass bottles or other light-blocking containers.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are:
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of this compound N-oxide or, under more strenuous conditions, ring-opening products. This can be initiated by atmospheric oxygen, especially over long-term storage or at elevated temperatures.
-
Isomerization of the Allyl Group: The terminal double bond of the allyl group can migrate to form the more thermodynamically stable internal (E/Z)-1-(prop-1-en-1-yl)piperidine, which is an enamine. This isomerization can be catalyzed by trace metal impurities, or by acidic or basic conditions.
Q3: How can I detect the degradation of this compound in my sample?
A3: A multi-technique approach is recommended for detecting degradation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for detecting the isomerization of the allyl group to an enamine, as the chemical shifts and coupling constants of the vinylic protons will change significantly.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying a range of degradation products, including the N-oxide ([M+16+H]⁺), and for monitoring the purity of the sample over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for detecting volatile impurities and can also be used to identify the enamine isomers.
Q4: My reaction with this compound is giving low yields. Could degradation be the cause?
A4: Yes, degradation of this compound can be a significant factor in low reaction yields. If the compound has degraded, the actual concentration of the active starting material will be lower than anticipated. Furthermore, the degradation products themselves could potentially interfere with your reaction. It is advisable to check the purity of your this compound stock using a suitable analytical method (e.g., qNMR or GC with an internal standard) before use, especially if it has been stored for a long time or under suboptimal conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.[3][4]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to identify the degradation products.
-
Protocol 2: HPLC Method for Purity and Stability Analysis
This is a starting point for an HPLC method that can be further optimized and validated for the analysis of this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and/or Mass Spectrometry (ESI+) |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Scale-Up of 1-Allylpiperidine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 1-allylpiperidine production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound at a larger scale.
Low Yield or Incomplete Reaction
Question: My N-alkylation reaction of piperidine with an allyl halide is showing low conversion and yield upon scale-up. What are the potential causes and how can I improve it?
Answer: Low yields in the N-allylation of piperidine at scale can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Possible Causes and Solutions:
-
Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients, reducing the reaction rate.
-
Solution: Ensure the stirring mechanism is appropriate for the reactor size and geometry. Overhead stirring is generally preferred for larger volumes. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Temperature Control: The N-alkylation of piperidine is often exothermic. Inadequate heat dissipation in large reactors can lead to temperature increases that may promote side reactions or degradation of reactants and products.
-
Solution: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where the allyl halide is added portion-wise or via a syringe pump to control the reaction rate and temperature.
-
-
Inadequate Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Solution: Carefully control the stoichiometry. A slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) relative to the allyl halide can help drive the reaction to completion.
-
-
Deactivation of Piperidine: The reaction generates a hydrohalic acid (e.g., HBr or HCl) as a byproduct, which can protonate the basic piperidine starting material, rendering it non-nucleophilic and halting the reaction.
-
Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N).[1] The choice of base can impact the reaction rate and impurity profile.
-
Formation of Impurities
Question: I am observing significant impurity peaks in the GC-MS analysis of my scaled-up this compound production. What are the likely impurities and how can I minimize their formation?
Answer: The most common impurity in the N-allylation of piperidine is the over-alkylated quaternary ammonium salt. Other impurities can arise from side reactions or contaminants in the starting materials.
Common Impurities and Mitigation Strategies:
-
1,1-Diallylpiperidin-1-ium halide (Quaternary Ammonium Salt): This is the most prevalent byproduct, formed by the reaction of the this compound product with another molecule of the allyl halide.
-
Mitigation:
-
Slow Addition of Alkylating Agent: Adding the allyl halide slowly to the reaction mixture ensures that piperidine is always in excess, statistically favoring mono-alkylation.[1]
-
Control Stoichiometry: Use a slight excess of piperidine.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more than the first.
-
-
-
Unreacted Piperidine and Allyl Halide: Incomplete reaction will leave starting materials in the product mixture.
-
Mitigation: Optimize reaction conditions (temperature, time, stoichiometry, and base) to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.
-
-
Products of Allyl Halide Degradation: Allyl halides can be unstable and may undergo elimination or other side reactions, especially at elevated temperatures.
-
Mitigation: Use fresh, high-purity allyl halide. Store it properly according to the manufacturer's recommendations.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of this compound synthesis?
A1: Temperature control is one of the most critical parameters. The N-alkylation reaction is exothermic, and poor heat transfer in larger reactors can lead to a runaway reaction, decreased yield, and increased impurity formation. Implementing efficient cooling and controlled addition of the alkylating agent are crucial.
Q2: Which base is most suitable for the N-allylation of piperidine at an industrial scale?
A2: The choice of base depends on several factors, including cost, ease of handling, and impact on the reaction and work-up.
-
Potassium Carbonate (K₂CO₃): A common, inexpensive, and effective inorganic base. It is a solid, which can be advantageous for filtration after the reaction.
-
Sodium Bicarbonate (NaHCO₃): A milder and cheaper inorganic base, suitable for reactions where a strong base might promote side reactions.
-
Triethylamine (Et₃N): A common organic base that is soluble in many organic solvents, which can be advantageous for homogeneous reactions. However, it needs to be removed during work-up, often by distillation.
A comparative study of bases under specific scaled-up conditions is recommended to determine the optimal choice for your process.
Q3: How does the choice of solvent affect the scale-up of this compound production?
A3: The solvent plays a crucial role in reaction rate, solubility of reactants and byproducts, and ease of work-up.
-
Acetonitrile (MeCN): A polar aprotic solvent that often provides good reaction rates.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can facilitate the reaction, but its high boiling point can make it difficult to remove.
-
Dichloromethane (DCM): A common solvent for this reaction at lab scale, but its volatility and environmental concerns may make it less suitable for large-scale production.
When scaling up, consider solvent properties such as boiling point, toxicity, environmental impact, and cost.
Q4: What is the recommended method for purifying this compound at a large scale?
A4: The primary method for purifying this compound on a large scale is fractional distillation . Due to the significant difference in boiling points between this compound (approx. 158-160 °C) and potential impurities like piperidine (approx. 106 °C) and the quaternary ammonium salt (non-volatile), distillation is an effective and economical purification method. For removal of non-volatile impurities, simple distillation may be sufficient.
Q5: How can I monitor the progress of the reaction during scale-up?
A5: In-process control (IPC) is essential for monitoring the reaction. Gas Chromatography (GC) is a suitable technique for this purpose. By taking small samples from the reaction mixture at regular intervals, you can monitor the consumption of piperidine and the formation of this compound. This allows for determination of the reaction endpoint and helps in optimizing the reaction time.
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Lab Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) | Production Scale (e.g., 100 L) |
| Reactants | |||
| Piperidine (mol) | |||
| Allyl Bromide (mol) | |||
| Base (e.g., K₂CO₃) (mol) | |||
| Solvent (e.g., Acetonitrile) (L) | |||
| Conditions | |||
| Reaction Temperature (°C) | |||
| Addition Time of Allyl Bromide (h) | |||
| Total Reaction Time (h) | |||
| Results | |||
| Yield (%) | |||
| Purity (by GC, %) | |||
| Major Impurity (Quaternary Salt, %) |
Users should populate this table with their own experimental data to track the impact of scaling up on reaction outcomes.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add piperidine (8.5 g, 0.1 mol) and potassium carbonate (15.2 g, 0.11 mol) in acetonitrile (100 mL).
-
Stir the mixture at room temperature.
-
Add allyl bromide (12.1 g, 0.1 mol) dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the salts with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation.
Protocol 2: Scale-Up Considerations for this compound Synthesis
-
Reactor: Use a jacketed glass or stainless steel reactor with an overhead stirrer and a temperature control unit.
-
Reagent Addition: For larger scales, use a metering pump for the controlled addition of allyl bromide to manage the exotherm.
-
Work-up: After filtration of the inorganic salts, the crude product can be purified by vacuum distillation to remove the solvent and then fractional distillation to isolate the pure this compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing common issues in this compound production scale-up.
References
Technical Support Center: 1-Allylpiperidine Storage and Handling
Welcome to the Technical Support Center for 1-allylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound by preventing polymerization during storage. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample viscous or solidified?
A1: Increased viscosity or solidification of this compound is a common indicator of polymerization. Allylic compounds, including this compound, can undergo slow, free-radical polymerization over time, especially when exposed to heat, light, or oxygen. This process, known as degradative chain transfer, leads to the formation of oligomers and polymers, which increases the viscosity of the sample and can eventually lead to solidification.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to oxygen and moisture.[2] The storage area should be well-ventilated and away from sources of heat, sparks, or open flames.[1][3]
Q3: What is a polymerization inhibitor and why is it necessary?
A3: A polymerization inhibitor is a chemical compound added to a monomer to prevent its spontaneous polymerization.[4] For monomers like this compound that are susceptible to free-radical polymerization, an inhibitor is crucial for extending shelf-life and ensuring the compound remains in its unpolymerized state during storage. Inhibitors work by scavenging free radicals that initiate the polymerization process.[5]
Q4: Which inhibitors are recommended for this compound?
A4: Phenolic antioxidants are commonly used as inhibitors for allylic monomers. The two most recommended inhibitors for this compound are Butylated Hydroxytoluene (BHT) and Hydroquinone (HQ). Both are effective at scavenging the free radicals that can initiate polymerization.
Q5: What is the recommended concentration of inhibitors?
A5: The optimal concentration of an inhibitor can vary depending on the storage duration and conditions. Generally, a concentration range of 50-200 ppm (parts per million) of BHT or hydroquinone is recommended for effective stabilization of allylic monomers. It is crucial to ensure the inhibitor is thoroughly dissolved in the this compound.
Troubleshooting Guide
This guide will help you identify and resolve issues related to the potential polymerization of this compound.
Issue 1: Visual signs of polymerization (increased viscosity, cloudiness, or presence of solids).
-
Question: My bottle of this compound appears thicker than usual and is slightly cloudy. What should I do?
-
Answer: These are strong indicators that polymerization has initiated.
-
Immediate Action: Do not use the material for your experiments as the presence of oligomers can significantly affect reaction outcomes. Isolate the container and handle it with caution.
-
Confirmation: You can confirm the presence of polymers using the analytical methods described in the "Experimental Protocols" section below (Protocol 2 or 3).
-
Resolution: If polymerization is confirmed, the product may not be salvageable for applications requiring high purity monomer. It is recommended to dispose of the material according to your institution's hazardous waste guidelines. For future prevention, ensure proper storage conditions and the use of an appropriate inhibitor from the time of purchase or purification.
-
Issue 2: Inconsistent experimental results using stored this compound.
-
Question: My reactions with this compound are giving inconsistent yields and unexpected byproducts. Could this be due to polymerization?
-
Answer: Yes, the presence of even small amounts of oligomers can interfere with chemical reactions.
-
Troubleshooting Steps:
-
Visually Inspect the Monomer: Check for any signs of increased viscosity or cloudiness.
-
Analytical Testing: Perform an analytical test to check for the presence of oligomers. HPLC or GC-MS are sensitive methods for this purpose (see Protocols 2 and 3).
-
Purification: If a small amount of oligomer is present, you may be able to purify the this compound by distillation. However, care must be taken as heating can promote further polymerization. It is advisable to perform the distillation under reduced pressure and in the presence of an inhibitor.
-
Preventative Measures: For future long-term storage, add a suitable inhibitor (BHT or hydroquinone) to a fresh or newly purified batch of this compound as described in Protocol 1.
-
-
Quantitative Data on Inhibitor Effectiveness
| Inhibitor Concentration (% w/w) | Degree of Conversion (%) | Observations |
| 0 (Control) | 74.2 | Highest degree of polymerization in the absence of an inhibitor. |
| 0.01 | 73.5 | A small amount of inhibitor has a minor effect on overall polymerization. |
| 0.025 | 72.8 | Increasing inhibitor concentration begins to show a more noticeable effect. |
| 0.05 | 71.5 | A clear trend of decreasing polymerization with increasing inhibitor concentration. |
| 0.1 | 69.3 | Significant inhibition of polymerization is observed.[6] |
| 0.5 | 67.2 | Higher concentrations of inhibitor lead to a greater reduction in polymerization.[3] |
Note: The degree of conversion in this context refers to the extent of polymerization under specific experimental conditions. For storage purposes, the goal is to minimize this value.
Experimental Protocols
Protocol 1: Addition of an Inhibitor to this compound for Long-Term Storage
This protocol describes how to add Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) to this compound.
-
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ)
-
A clean, dry, amber glass bottle with a tightly sealing cap
-
Magnetic stirrer and stir bar or an ultrasonic bath
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
-
Procedure:
-
Determine the required amount of inhibitor:
-
For a target concentration of 100 ppm, you will need 100 mg of inhibitor per 1 kg of this compound (0.1 g/kg).
-
Calculate the required mass of inhibitor for your volume of this compound. (Density of this compound ≈ 0.86 g/mL).
-
-
Weigh the inhibitor:
-
Accurately weigh the calculated amount of BHT or HQ using an analytical balance.
-
-
Add the inhibitor to the storage bottle:
-
Transfer the weighed inhibitor to the clean, dry amber glass bottle.
-
-
Add this compound:
-
Carefully add the this compound to the bottle containing the inhibitor.
-
-
Dissolve the inhibitor:
-
Seal the bottle and mix until the inhibitor is fully dissolved. This can be achieved by placing the bottle on a magnetic stirrer at room temperature or by using an ultrasonic bath for a short period.
-
-
Inert the atmosphere:
-
Once the inhibitor is dissolved, gently flush the headspace of the bottle with an inert gas (nitrogen or argon) for 1-2 minutes to displace any oxygen.
-
-
Seal and store:
-
Tightly seal the bottle and store it in a cool, dark, and well-ventilated area.
-
-
Protocol 2: Detection of Oligomers in this compound using HPLC
This protocol provides a general method for the detection of oligomers using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation and Columns:
-
HPLC system with a UV or Charged Aerosol Detector (CAD).[7]
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient elution is recommended to separate the monomer from potential oligomers. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Monitor the chromatogram. The monomer (this compound) will be the major, early-eluting peak. The presence of later-eluting, broader peaks is indicative of oligomers. The area of these peaks can be used to estimate the extent of polymerization.
-
Protocol 3: Detection of Oligomers in this compound using GC-MS
This protocol outlines a general procedure for using Gas Chromatography-Mass Spectrometry (GC-MS) to detect dimers and trimers of this compound.
-
Instrumentation and Column:
-
GC-MS system with a capillary column suitable for amine analysis (e.g., a 5% phenyl-polymethylsiloxane column, 30 m x 0.25 mm x 0.25 µm).
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Dilute the this compound sample 1:100 in a suitable solvent such as dichloromethane or methanol.
-
-
Analysis:
-
Inject 1 µL of the diluted sample.
-
The monomer will be the most abundant peak. Search the chromatogram for peaks at higher retention times.
-
Examine the mass spectra of any later-eluting peaks. Dimers would have a molecular ion (or fragments) corresponding to a mass of 250.42 g/mol , and trimers would correspond to 375.63 g/mol .
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 3. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-CAD Analysis - See Hidden Extractable Oligomers [thermofisher.com]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 1-Allylpiperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 1-allylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions involving this compound?
A1: Due to its structure, this compound is commonly involved in palladium-catalyzed allylic amination (Tsuji-Trost reaction), Heck coupling reactions, and as a coordinating substrate or part of a diene in ring-closing metathesis (RCM).
Q2: I am getting low to no conversion in my reaction. What are the first things I should check?
A2: For any catalytic reaction, low conversion is a common issue. Start by verifying these critical points:
-
Inert Atmosphere: Many catalysts, especially palladium and ruthenium complexes, are sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents have been properly degassed.[1]
-
Catalyst Activity: Confirm the quality and age of your catalyst. Catalysts can degrade over time, even when stored under what are thought to be proper conditions.
-
Purity of Reagents: Impurities in your starting materials (this compound, coupling partners, solvents) can poison the catalyst. Ensure all reagents are of high purity.
Q3: How do I know if I am using the optimal catalyst loading?
A3: The optimal catalyst loading balances reaction rate, yield, and cost. A good starting point for many palladium-catalyzed reactions is 1-2 mol%.[2] For challenging substrates or on a small scale where maximizing yield is critical, higher loadings (up to 5 mol%) may be necessary. For large-scale processes, minimizing catalyst loading is economically crucial. Systematic screening is the most effective method to determine the optimal loading for your specific reaction (see Experimental Protocols).
Q4: I am observing the formation of palladium black in my palladium-catalyzed reaction. What does this mean and how can I prevent it?
A4: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into an inactive, agglomerated form. This is a common cause of stalled reactions. To prevent this:
-
Ligand Selection: Ensure you are using an appropriate phosphine ligand. Bulky, electron-rich biarylphosphine ligands can stabilize the catalytic species.[2]
-
Ligand-to-Metal Ratio: A common starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. Too little ligand can lead to instability, while an excess can inhibit the reaction.
-
Temperature: High reaction temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature.
-
Oxygen: The presence of oxygen can oxidize the active Pd(0) catalyst. Ensure rigorous exclusion of air.
Q5: In a ring-closing metathesis (RCM) reaction, my catalyst seems to be deactivating. What are common causes for nitrogen-containing substrates?
A5: Amines can coordinate to the metal center of ruthenium-based RCM catalysts, leading to deactivation.[3] To mitigate this, you can:
-
Protect the Amine: If the nitrogen is not part of the desired final product's functionality, consider using a protecting group.
-
Use a More Robust Catalyst: Later-generation Grubbs or Hoveyda-Grubbs catalysts are often more tolerant to functional groups.
-
Additives: Mild acids can sometimes be used to prevent catalyst decomposition pathways.[4]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) not formed) | - If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote in-situ reduction to Pd(0). The phosphine ligand often facilitates this.[5] |
| 2. Inappropriate Ligand | - Screen different phosphine ligands. The electronic and steric properties are critical. Electron-rich and bulky ligands are often effective.[2][6] | |
| 3. Insufficient Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%). | |
| 4. Poor Leaving Group on Allylic Substrate | - Allylic phosphates are often better electrophiles than allylic acetates or carbonates.[5] | |
| Formation of Side Products | 1. Isomerization of Alkene | - This can be promoted by palladium-hydride intermediates. Using a less polar solvent or adding a halide salt (e.g., LiCl) can sometimes suppress this. |
| 2. Homocoupling of reagents | - This can occur at higher temperatures. Consider lowering the reaction temperature. |
Guide 2: Poor Selectivity or Low Yield in Heck Coupling
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Mixture of Regioisomers | 1. Electronic vs. Steric Control | - For neutral palladium complexes, regioselectivity is often sterically controlled. For cationic complexes, it is electronically controlled. The choice of ligands and additives can influence the dominant pathway.[7] |
| Low Yield | 1. Catalyst Decomposition | - (See FAQ Q4) Use stabilizing ligands and ensure an inert atmosphere. |
| 2. Ineffective Base | - The base is crucial for regenerating the Pd(0) catalyst. Ensure a suitable base (e.g., Et₃N, NaOAc) is used in sufficient quantity.[8][9] | |
| 3. Slow Oxidative Addition | - Aryl chlorides can be less reactive than aryl bromides or iodides. Higher temperatures or more active catalyst systems may be needed. |
Guide 3: Issues in Ring-Closing Metathesis (RCM)
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Catalyst Deactivation by Amine | - The nitrogen in this compound or a similar substrate can coordinate to the ruthenium center. Consider using a more robust catalyst (e.g., Grubbs II or III, Hoveyda-Grubbs II).[3] |
| 2. Impurities in Solvent or Substrate | - Ensure solvent is anhydrous and thoroughly degassed. Purify the diene substrate.[1] | |
| 3. Reaction Equilibrium | - RCM is an equilibrium process. The removal of the volatile byproduct (ethylene) drives the reaction to completion. This can be achieved by bubbling an inert gas through the reaction mixture or performing the reaction under vacuum.[4][10][11] | |
| Formation of Oligomers/Polymers | 1. Intermolecular Reaction Favored | - RCM is an intramolecular reaction and is favored at low concentrations. Perform the reaction under high dilution conditions (e.g., 0.05 M to 0.005 M). |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Yield in a Palladium-Catalyzed Allylic Amination
| Entry | Catalyst Loading (mol%) | Yield (%) | Observations |
| 1 | 0.5 | 45 | Incomplete conversion, significant starting material remaining. |
| 2 | 1.0 | 78 | Good conversion, a common starting point for optimization. |
| 3 | 2.0 | 92 | High conversion, suitable for difficult substrates. |
| 4 | 5.0 | 93 | Marginal improvement over 2.0 mol%, may not be cost-effective. |
Note: Data is illustrative and optimal loading will vary with specific substrates and conditions.
Table 2: Effect of Phosphine Ligand on Diastereoselectivity in an Allylic Alkylation
| Entry | Ligand | Diastereomeric Ratio (d.r.) |
| 1 | PPh₃ (Triphenylphosphine) | 4:1 |
| 2 | P(o-tol)₃ (Tri(o-tolyl)phosphine) | 10:1 |
| 3 | XPhos | >20:1 |
| 4 | Tris(4-trifluoromethylphenyl)phosphine | 1:5 (inversion of selectivity) |
Data adapted from a study on a synergistic organo- and palladium-catalyzed asymmetric allylic alkylation, illustrating the profound effect of ligand electronics on selectivity.[6]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in a Palladium-Catalyzed Allylic Amination
Objective: To determine the minimum catalyst loading required to achieve maximum yield in a reasonable timeframe.
Materials:
-
Allylic substrate (e.g., an allylic acetate or phosphate)
-
This compound (or other amine nucleophile)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessels (e.g., sealed vials)
-
Stir plate and stir bars
-
Analytical equipment (e.g., GC-MS or LC-MS) for monitoring reaction progress
Procedure:
-
Stock Solution Preparation: To ensure accurate dispensing of small quantities, prepare stock solutions of the palladium precatalyst and the ligand in the reaction solvent.
-
Reaction Setup: In a glovebox or under a flow of inert gas, set up a series of reaction vials. To each vial, add the allylic substrate, the amine, the base, and the solvent.
-
Catalyst Addition: Add varying amounts of the catalyst/ligand stock solutions to each vial to achieve a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mol%). Ensure the Pd:L ratio is kept constant (e.g., 1:2).
-
Reaction Execution: Seal the vials and place them on a pre-heated stir plate.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench it (e.g., by filtering through a small plug of silica), and analyze by GC-MS or LC-MS to determine the conversion and yield.
-
Analysis: Plot the yield versus catalyst loading at a specific time point (e.g., when the best-performing reaction has reached completion) to identify the optimal loading.
Protocol 2: General Procedure for a Trial Ring-Closing Metathesis (RCM) Reaction
Objective: To establish a baseline for conversion and identify potential issues under standard conditions.
Materials:
-
Diene substrate
-
Metathesis catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Schlenk flask
-
Stir plate and stir bar
-
Ethyl vinyl ether (for quenching)
Procedure:
-
Solvent Degassing: Thoroughly degas the solvent using three freeze-pump-thaw cycles.[1]
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the diene substrate in the degassed solvent in a Schlenk flask to the desired concentration (e.g., 0.1 M).
-
Catalyst Addition: Add the solid catalyst (e.g., 1-5 mol%) to the stirred solution of the substrate. The catalyst can also be added as a solution in a small amount of the reaction solvent.
-
Reaction Execution: If heating is required, place the flask in a pre-heated oil bath. To help drive the reaction to completion, a slow stream of argon or nitrogen can be bubbled through the solution to remove ethylene.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, ¹H NMR).
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst. The product can then be purified by standard methods (e.g., column chromatography).
Visualizations
Caption: General troubleshooting workflow for catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Aerobic Allylic Amination Catalyzed by a Pd(OAc)2/P(OPh)3 System with Low Catalyst Loading [organic-chemistry.org]
- 6. Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. Ring Closing Metathesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 1-Allylpiperidine and Other N-Alkylpiperidines for Researchers and Drug Development Professionals
An objective guide to the performance, pharmacological activity, and safety profiles of 1-allylpiperidine in comparison to other key N-alkylpiperidine analogs, supported by experimental data and detailed protocols.
The N-alkylpiperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The nature of the N-alkyl substituent profoundly influences the physicochemical properties, pharmacological activity, and toxicological profile of these compounds. This guide provides a comprehensive comparison of this compound with other common N-alkylpiperidines, such as N-methyl, N-ethyl, and N-propyl derivatives. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
Physicochemical Properties: A Comparative Overview
The substitution at the nitrogen atom of the piperidine ring directly impacts key physicochemical parameters such as lipophilicity (logP), and basicity (pKa). These properties, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa |
| This compound | C₈H₁₅N | 125.21 | 152 | 9.65[1] |
| N-Methylpiperidine | C₆H₁₃N | 99.17 | 106-107 | 10.4 |
| N-Ethylpiperidine | C₇H₁₅N | 113.20 | 129-131 | 10.4 |
| N-Propylpiperidine | C₈H₁₇N | 127.23 | 149-151 | 10.5 |
Pharmacological Activity: A Head-to-Head Comparison
The N-alkyl substituent plays a critical role in defining the pharmacological profile of piperidine derivatives, influencing their affinity and selectivity for various biological targets. This section compares the activity of this compound and other N-alkylpiperidines at key receptors and transporters implicated in a range of therapeutic areas.
Sigma Receptor Binding
Sigma receptors, particularly the sigma-1 subtype, are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. The nature of the N-substituent on the piperidine ring significantly impacts binding affinity.
| Compound | N-Substituent | σ₁ Receptor Affinity (Kᵢ, nM) |
| This compound Analog | Allyl | Data Not Available in Direct Comparison |
| N-Methylpiperidine Analog | Methyl | 7.9 |
| N-Ethylpiperidine Analog | Ethyl | 89.4 |
| Unsubstituted Piperidine Analog | H | 165 |
| N-Tosylpiperidine Analog | Tosyl | 108 |
Note: Data for N-methyl, N-ethyl, unsubstituted, and N-tosyl piperidine analogs are for 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives. While a direct comparison for a simple this compound is not available in this specific study, the data illustrates the significant impact of the N-substituent on sigma-1 receptor affinity. Generally, smaller, lipophilic substituents tend to be favored.
Monoamine Transporter Inhibition
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial targets for antidepressants and treatments for other neuropsychiatric disorders. The N-alkyl group can influence both the potency and selectivity of piperidine-based transporter inhibitors.
While direct comparative data for simple N-alkylpiperidines is limited, structure-activity relationship (SAR) studies on more complex piperidine derivatives provide valuable insights. For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]piperidines, the N-substituent was found to be a key determinant of DAT affinity and selectivity. While specific data for an N-allyl derivative was not presented, N-methylation of the piperidine ring in methylphenidate derivatives has been shown to considerably reduce affinity for the dopamine transporter[2][3]. Introduction of a double bond in the N-propyl side chain of certain piperidine analogues did not significantly influence their activities[4].
Toxicological Profile: A Safety Assessment
The toxicological profile of N-alkylpiperidines is a critical consideration in drug development. This includes evaluating both in vitro cytotoxicity and in vivo acute toxicity.
In Vitro Cytotoxicity
Cytotoxicity assays are essential for assessing the potential of a compound to cause cell death. While comprehensive comparative data for simple N-alkylpiperidines is scarce, studies on various piperidine derivatives have demonstrated that cytotoxicity can be influenced by the overall structure of the molecule. For example, novel phenacyl derivatives of alkyl piperidines have been synthesized and evaluated for their cytotoxic activity using the brine shrimp lethality assay[5].
In Vivo Acute Toxicity (LD₅₀)
The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance. Limited publicly available data exists for a direct comparison of the LD₅₀ values of this compound and other simple N-alkylpiperidines. However, the acute toxicity of the parent compound, piperidine, has been studied, with reported LC₅₀ values in rats for a 4-hour inhalation exposure ranging from 1,330-1,420 ppm.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of N-alkylpiperidines.
Radioligand Binding Assay for Sigma-1 Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig brain membrane homogenates.
-
Radioligand: [³H]-(+)-Pentazocine.
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and other N-alkylpiperidines.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane homogenate, [³H]-(+)-pentazocine (at a concentration close to its K_d), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values by non-linear regression analysis of the competition curves.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
Cell-Based Functional Assay for G-Protein Coupled Receptors (GPCRs)
This protocol outlines a general method for assessing the functional activity (agonist or antagonist) of N-alkylpiperidines at a GPCR of interest, such as muscarinic receptors.
Materials:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the GPCR of interest.
-
Assay Medium: Serum-free cell culture medium.
-
Agonist/Antagonist: Known reference compounds for the GPCR.
-
Detection Reagents: A commercial kit for measuring the accumulation of a second messenger (e.g., cAMP, inositol phosphates, or intracellular calcium).
-
Plate Reader: Capable of detecting the signal from the chosen detection kit (e.g., fluorescence or luminescence).
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium.
-
For antagonist testing, pre-incubate the cells with the test compounds for a specified time.
-
Add the reference agonist to stimulate the receptor. For agonist testing, add the test compounds directly.
-
Incubate for a period determined by the kinetics of the second messenger production.
-
Lyse the cells and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal using a plate reader.
-
Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of N-alkylpiperidines on cell viability.
Materials:
-
Cell Line: A relevant cell line (e.g., HepG2 for hepatotoxicity).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Test Compounds: this compound and other N-alkylpiperidines.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
96-well plates and an absorbance microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizing Biological Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Experimental Workflows
References
- 1. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of piperidine and its derivatives in key organic reactions. Piperidine, a ubiquitous six-membered heterocyclic amine, and its substituted analogues are widely recognized for their efficacy as organocatalysts, particularly in facilitating C-C bond formation through enamine and iminium ion intermediates. Their performance is pivotal in the synthesis of a diverse array of pharmaceutical compounds and fine chemicals.
This document offers a detailed examination of their catalytic performance in two fundamental transformations: the Knoevenagel condensation and the Michael addition. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this guide aims to equip researchers with the necessary information to make informed decisions in catalyst selection and experimental design.
Comparative Catalytic Performance
The catalytic efficiency of piperidine derivatives is influenced by factors such as the steric hindrance around the nitrogen atom and the electronic effects of substituents on the ring. The following tables summarize the performance of various piperidine derivatives in the Knoevenagel condensation and Michael addition reactions, based on data compiled from multiple studies.
Note: The data presented below is collated from different research articles. Direct comparison of absolute values may be limited due to variations in reaction conditions, substrates, and analytical methods used in each study.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. Piperidine and its derivatives are effective base catalysts for this transformation.
| Catalyst | Aldehyde Substrate | Active Methylene Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Piperidine | Benzaldehyde | Malononitrile | Ethanol | 2 h | ~95 | [1] |
| 3-Methylpiperidine | Benzaldehyde | Malononitrile | Ethanol | 2-3 h | ~90-95 (estimated) | [1] |
| Piperidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione (TZD) | Ethanol | 480 min | 91.0 | [2] |
| 4,4'-trimethylenedipiperidine (TMDP) | 4-Chlorobenzaldehyde | Barbituric acid & Malononitrile | Ethanol/Water (1:1) | 60 min | 94 | [3] |
Michael Addition
The aza-Michael addition involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. Piperidine derivatives can act as both nucleophiles and catalysts in this reaction. Chiral piperidine derivatives have also been successfully employed as organocatalysts in asymmetric Michael additions.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Piperidine monosulfonamide derivative | β-Nitrostyrene | Pentane-2,4-dione | Not specified | Not specified | up to 89 | Racemic | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the catalytic activity of piperidine derivatives.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation between an aldehyde and an active methylene compound using piperidine as a catalyst.[1]
Reaction: Synthesis of 2-benzylidenemalononitrile
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.085 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol) and malononitrile (10 mmol).
-
Add ethanol (20 mL) to the flask and stir the mixture to dissolve the reactants.
-
Add piperidine (10 mol%) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-3 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Piperidine-Mediated aza-Michael Addition
This protocol provides a general method for the piperidine-mediated aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound.
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., n-butyl acrylate)
-
Amine (e.g., piperidine)
-
Solvent (optional, the reaction can be solvent-free)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine the α,β-unsaturated carbonyl compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
If a solvent is used, add it to the reaction vessel.
-
Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, if a precipitate forms, collect the product by filtration.
-
Otherwise, remove the solvent and any excess amine under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or column chromatography if necessary.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a general experimental workflow relevant to the comparative study of piperidine derivatives.
Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.
Caption: Experimental Workflow for Comparative Catalyst Study.
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to HPLC Method Validation for 1-Allylpiperidine Analysis
For researchers, scientists, and drug development professionals, the robust and reliable analysis of compounds like 1-allylpiperidine is a cornerstone of quality control and impurity profiling. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool, yet the inherent chemical properties of this compound—a volatile secondary amine with a lack of a strong chromophore—present unique analytical hurdles. This guide provides a comparative analysis of a proposed HPLC method involving pre-column derivatization against a direct Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering supporting data and detailed experimental protocols to inform your selection of the most suitable analytical strategy.
The Challenge in this compound Analysis
Direct analysis of this compound by HPLC with UV detection is often impractical due to its poor absorption of UV light. To overcome this, a derivatization step is frequently employed to attach a UV-active or fluorescent tag to the molecule, enhancing its detectability.[1][2][3] This guide will focus on a proposed Reversed-Phase HPLC (RP-HPLC) method using Dansyl Chloride as the derivatizing agent, a common reagent for secondary amines.
Alternatively, given the volatile nature of this compound, Gas Chromatography (GC) presents a viable and direct method of analysis, often coupled with a mass spectrometer (MS) for definitive identification and quantification.[4][5]
Comparative Overview of Analytical Methods
The choice between a derivatization-based HPLC method and a direct GC-MS method depends on a balance of factors including sensitivity requirements, sample matrix complexity, and available instrumentation.
| Parameter | HPLC with Pre-column Derivatization (Dansyl Chloride) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity after chemical modification to add a UV-active/fluorescent tag. | Separation based on volatility and boiling point. |
| Sample Preparation | Multi-step: derivatization, quenching, and possible extraction. | Typically "dilute and shoot" or simple extraction. |
| Instrumentation | HPLC system with UV or Fluorescence detector. | GC system with a Mass Spectrometer. |
| Sensitivity | Potentially very high, especially with fluorescence detection. | High, with excellent selectivity from MS detection. |
| Specificity | Good, but can be affected by other nucleophilic impurities that react with the derivatizing agent. | Excellent, provides mass spectral data for positive identification. |
| Throughput | Lower, due to the additional derivatization step. | Higher, with simpler sample preparation. |
| Analyst Skill Level | Moderate to high, requires careful control of the derivatization reaction. | Moderate. |
| Potential Issues | Incomplete derivatization, side reactions, reagent-related artifacts. | Thermal degradation of the analyte, matrix effects in the injector.[6] |
Experimental Protocols
Proposed HPLC Method with Dansyl Chloride Derivatization
This method is designed for the quantification and purity assessment of this compound.
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, and a UV or Fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
HPLC grade Acetonitrile, Water, and Dansyl Chloride.
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5).
-
Acetone.
-
Primary amine solution (e.g., Proline) for quenching.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile) to a known concentration.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of Dansyl Chloride solution (e.g., 1.5 mg/mL in Acetone).
-
Vortex and incubate in a water bath at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of a primary amine solution to quench the excess Dansyl Chloride.
-
Vortex and let it stand for 15 minutes.
-
Filter the derivatized sample through a 0.45 µm filter before injection.
-
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a lower percentage of Acetonitrile and increase over the run to elute the derivatized analyte. For example: 0-15 min, 50-90% B; 15-20 min, 90% B; 20.1-25 min, 50% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the direct identification and quantification of this compound.
1. Instrumentation and Consumables:
-
GC system with an autosampler and a Mass Spectrometric (MS) detector.
-
Capillary column suitable for amine analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness with a 5% phenyl-methylpolysysiloxane stationary phase).
-
High-purity Helium as the carrier gas.
-
GC vials and inserts.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Dichloromethane or Methanol) to a known concentration.
-
Sample Preparation: Dilute the sample containing this compound in the chosen solvent to fall within the calibration range.
3. Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
HPLC Method Validation Parameters
A comprehensive validation of the proposed HPLC method would involve assessing the following parameters to ensure it is fit for its intended purpose.[3][7][8]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. Peak purity analysis should confirm homogeneity. | To ensure the method is selective for the analyte of interest. |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 50-150% of the expected concentration). | To demonstrate a proportional relationship between analyte concentration and detector response.[7] |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples at different concentrations. | To assess the closeness of the measured value to the true value.[7] |
| Precision (Repeatability and Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections. | To evaluate the consistency of results under the same and different conditions (e.g., different days, analysts). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest concentration of analyte that can be reliably detected.[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest concentration of analyte that can be accurately and precisely quantified.[7][8] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | To demonstrate the reliability of the method during normal use. |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for the HPLC method and the logical hierarchy of method validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Capillary Column Technology Improves Analysis of Volatile Amines [restek.com]
- 5. gcms.cz [gcms.cz]
- 6. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
spectroscopic analysis and structural elucidation of 1-allylpiperidine
A detailed spectroscopic and structural elucidation of 1-allylpiperidine is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of this compound's spectral data alongside three comparable cyclic amines: 1-propylpiperidine, piperidine, and N-allylpyrrolidine. The data is supported by detailed experimental protocols and logical workflow diagrams to facilitate a deeper understanding of its structural characteristics.
Comparative Spectroscopic Data
The structural identity of this compound is confirmed through a multi-faceted spectroscopic approach, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. A summary of the key quantitative data is presented below in comparison to its structural analogs.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 5.86 (m, 1H), 5.12 (m, 2H), 2.95 (d, J=6.8 Hz, 2H), 2.35 (t, J=5.4 Hz, 4H), 1.58 (quint, J=5.6 Hz, 4H), 1.42 (m, 2H) | 135.9, 117.8, 62.4, 54.7, 26.1, 24.5 | 3075, 2933, 1642, 1442, 994, 911 | 125 (M+), 98, 84, 41 |
| 1-Propylpiperidine | 2.28 (t, J=7.5 Hz, 2H), 2.22 (t, J=5.5 Hz, 4H), 1.48 (sext, J=7.5 Hz, 2H), 1.40 (m, 4H), 1.32 (m, 2H), 0.88 (t, J=7.4 Hz, 3H) | 60.9, 54.8, 26.3, 24.6, 20.4, 12.1 | 2932, 2800, 1466, 1442, 1378 | 127 (M+), 98, 84 |
| Piperidine | 2.79 (t, J=5.5 Hz, 4H), 2.04 (s, 1H, NH), 1.53 (m, 6H)[1] | 47.8, 27.3, 25.1 | 3280, 2935, 2854, 1468, 1443, 866 | 85 (M+), 84, 56, 44, 43, 42[2] |
| N-Allylpyrrolidine | 5.85 (m, 1H), 5.15 (m, 2H), 3.05 (d, J=6.7 Hz, 2H), 2.50 (t, J=6.4 Hz, 4H), 1.75 (quint, J=3.4 Hz, 4H) | 135.5, 117.2, 59.8, 54.1, 23.4 | 3076, 2965, 1643, 1460, 914 | 111 (M+), 84, 42, 110[3] |
Structural Elucidation Workflow
The process of determining the structure of this compound from its spectral data follows a logical progression. This workflow is visualized in the diagram below, outlining the steps from sample analysis to the final structural confirmation.
Caption: Logical workflow for the spectroscopic analysis and structural elucidation of this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the analysis of this compound and its comparators.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton spectra were acquired at a frequency of 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
-
¹³C NMR Acquisition: Carbon-13 spectra were acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory was utilized.
-
Sample Preparation: A small drop of the liquid sample was placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum was presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system connected to a 5977A MSD, was used for analysis.
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions: A 1 µL aliquot of the sample solution was injected into the GC. A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used for separation. The oven temperature was programmed to start at 50°C, hold for 2 minutes, then ramp at a rate of 10°C/min to 250°C and hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at an ionization energy of 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. The mass spectra were scanned over a mass-to-charge ratio (m/z) range of 40-400 amu.
-
Data Analysis: The acquired mass spectra were analyzed to identify the molecular ion peak (M+) and the characteristic fragmentation pattern. The relative abundance of each fragment ion was determined with the most abundant peak (base peak) set to 100%.
References
comparative analysis of different synthetic routes to 1-allylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 1-allylpiperidine, a valuable building block in organic synthesis and pharmaceutical development. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols and spectroscopic data for product verification.
Executive Summary
The synthesis of this compound can be effectively achieved through several methods, each with its own set of advantages and disadvantages. This guide details four primary synthetic strategies:
-
Direct N-Alkylation: A straightforward and common method involving the reaction of piperidine with an allyl halide.
-
Palladium-Catalyzed N-Allylation: A more modern approach utilizing a palladium catalyst and an allylic carbonate, often providing higher yields and milder reaction conditions.
-
Reductive Amination: A versatile method that proceeds via the in-situ formation and reduction of an enamine intermediate from piperidine and an allyl aldehyde.
-
Phase-Transfer Catalysis: A technique that facilitates the reaction between reactants in different phases, offering a potentially efficient and scalable route.
The selection of the optimal synthetic route will depend on factors such as desired yield, cost of reagents, available equipment, and scalability.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Synthetic Route | Allyl Source | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Direct N-Alkylation | Allyl Bromide | K₂CO₃ | DMF | 4 h | 70 | < 70[1] |
| Palladium-Catalyzed N-Allylation | Diallyl Carbonate | Pd(OAc)₂/PPh₃ | Toluene | 5 h | 100 | ~75-77 (for derivatives) |
| Reductive Amination | Acrolein | NaBH(OAc)₃ | Dichloromethane | 12 h | Room Temp. | Moderate to Good (qualitative) |
| Phase-Transfer Catalysis | Allyl Bromide | TBAHS/NaOH | Dichloromethane/Water | 6 h | Room Temp. | Good to Excellent (qualitative) |
Note: Quantitative data for some routes are based on analogous reactions due to the limited availability of specific data for this compound.
Experimental Protocols
Route 1: Direct N-Alkylation with Allyl Bromide
This method is a classical and straightforward approach to N-alkylation.
Procedure: To a stirred solution of piperidine (1.0 eq.) in dry N,N-dimethylformamide (DMF), finely powdered potassium carbonate (1.5 eq.) is added. Allyl bromide (1.1 eq.) is then added dropwise to the mixture at room temperature. The reaction mixture is heated to 70°C and stirred for 4 hours.[1] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound. Further purification can be achieved by distillation.
Route 2: Palladium-Catalyzed N-Allylation with Diallyl Carbonate
This palladium-catalyzed method offers a more efficient alternative, particularly for sterically hindered substrates.
Procedure: In a flame-dried Schlenk flask under an inert atmosphere, palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) are dissolved in toluene. Piperidine (1.0 eq.) and diallyl carbonate (1.2 eq.) are then added. The reaction mixture is heated to 100°C and stirred for 5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Route 3: Reductive Amination with Acrolein
Reductive amination provides a milder route to N-alkylation and can be advantageous when dealing with sensitive functional groups.
Procedure: To a solution of piperidine (1.0 eq.) in dichloromethane, acrolein (1.1 eq.) is added at 0°C, and the mixture is stirred for 30 minutes. Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound. Purification can be performed by distillation or column chromatography.
Route 4: Phase-Transfer Catalysis
This method is particularly useful for large-scale synthesis as it can simplify work-up procedures and avoid the use of anhydrous solvents.
Procedure: A mixture of piperidine (1.0 eq.), allyl bromide (1.1 eq.), and tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 eq.) in dichloromethane and a 50% aqueous sodium hydroxide solution is stirred vigorously at room temperature for 6 hours. After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to give this compound. The product can be further purified by distillation.
Product Characterization: Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃):
-
δ 5.88-5.78 (m, 1H, -CH=CH₂)
-
δ 5.16-5.08 (m, 2H, -CH=CH ₂)
-
δ 2.95 (d, J = 6.8 Hz, 2H, N-CH ₂-CH=CH₂)
-
δ 2.35 (t, J = 5.4 Hz, 4H, piperidine H-2, H-6)
-
δ 1.57 (p, J = 5.6 Hz, 4H, piperidine H-3, H-5)
-
δ 1.42 (p, J = 5.6 Hz, 2H, piperidine H-4)
¹³C NMR (101 MHz, CDCl₃):
-
δ 135.5 (-C H=CH₂)
-
δ 118.0 (-CH=C H₂)
-
δ 62.4 (N-C H₂-CH=CH₂)
-
δ 54.7 (piperidine C-2, C-6)
-
δ 26.1 (piperidine C-3, C-5)
-
δ 24.4 (piperidine C-4)
Visualization of Synthetic Workflows
To better illustrate the relationships and steps involved in each synthetic route, the following diagrams are provided.
Caption: Comparative workflow of the four main synthetic routes to this compound.
Caption: Logical relationship between starting materials and synthetic methodologies.
References
Structure-Activity Relationship of 1-Allylpiperidine Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-allylpiperidine derivatives, with a focus on their interaction with sigma receptors. This document synthesizes experimental data to offer insights into the rational design of novel therapeutics.
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Modification at the 1-position, in particular with an allyl group, has been explored to modulate the pharmacological profile of these derivatives. This guide delves into the nuances of how substitutions on the this compound core influence binding affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a range of neurological and psychiatric disorders.
Performance Comparison of N-Substituted Piperidine and Piperazine Derivatives at Sigma Receptors
The substituent at the nitrogen atom of the piperidine or piperazine ring plays a critical role in determining the affinity and selectivity for sigma receptors. While direct and extensive SAR studies on a series of 1-allyl-4-substituted piperidines are limited in the publicly available literature, we can infer the potential impact of the 1-allyl group by examining related structures, such as N-allylpiperazine analogs and by comparing the effects of various N-substituents on the piperidine core.
The following table summarizes the binding affinities (Ki) of a series of N-aralkyl-4-benzylpiperidine and N-aralkyl-4-benzylpiperazine derivatives for σ₁ and σ₂ receptors. This comparison highlights the influence of the N-substituent on receptor interaction.
| Compound ID | N-Substituent (R) | Core | 4-Substituent | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| 1a | Benzyl | Piperidine | Benzyl | 1.4 | 12 | 8.6 |
| 1b | Phenethyl | Piperidine | Benzyl | 0.8 | 8 | 10 |
| 1c | 3-Phenylpropyl | Piperidine | Benzyl | 0.4 | 3.3 | 8.25 |
| 2a | Benzyl | Piperazine | Benzyl | 20 | >1000 | >50 |
| 2b | Phenethyl | Piperazine | Benzyl | 15 | 1260 | 84 |
| E-1 | E-3'-Iodoallyl | Piperazine | 3",4"-Dimethoxyphenethyl | 15 | 1260 | 84[1] |
| Z-1 | Z-3'-Iodoallyl | Piperazine | 3",4"-Dimethoxyphenethyl | 15 | 345 | 23[1] |
| 2 | Allyl | Piperazine | 3',4'-Dimethoxyphenethyl | >1000 | >1000 | -[1] |
Data for compounds 1a-c and 2a-b are derived from a study on aralkyl derivatives of 4-benzylpiperidine and 4-benzylpiperazine.[2] Data for compounds E-1, Z-1, and 2 are from a study on N-1-allyl-N´-4-phenethylpiperazine analogs.[1]
From this data, we can observe that for the piperidine series, increasing the alkyl chain length of the N-aralkyl substituent from benzyl to 3-phenylpropyl generally leads to a slight increase in affinity for the σ₁ receptor. In the piperazine series, the N-allyl derivative (Compound 2) showed poor affinity for both sigma receptor subtypes. However, the introduction of an iodo substituent on the allyl group (E-1 and Z-1) significantly restored and enhanced affinity, particularly for the σ₁ receptor, with the E-isomer showing higher selectivity.[1] This suggests that while a simple N-allyl group may not be optimal, substituted allyl moieties could be valuable for achieving high affinity and selectivity.
Influence of 4-Position Substituents on Piperidine Derivatives
The nature of the substituent at the 4-position of the piperidine ring is another critical determinant of sigma receptor affinity and selectivity. The following table presents data for a series of 1-benzylpiperidine derivatives with different 4-substituents.
| Compound ID | 1-Substituent | 4-Substituent | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| 3a | Benzyl | 4-Benzoyl | 1.1 | >500 | >454 |
| 3b | Benzyl | 4-(4-Fluorobenzoyl) | 1.4 | >500 | >357 |
| 3c | Benzyl | 4-(α-Hydroxybenzyl) | 1.2 | >500 | >417 |
| 3d | Benzyl | 4-(α-Hydroxy-4-fluorobenzyl) | 1.0 | >500 | >500 |
Data derived from a study on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines.[3]
The data indicates that large aromatic substituents at the 4-position, such as benzoyl and α-hydroxybenzyl groups, are well-tolerated and can lead to high affinity and selectivity for the σ₁ receptor. The introduction of a fluorine atom on the 4-position aromatic ring generally maintains or slightly improves affinity and selectivity.
Experimental Protocols
Synthesis of 1-Allyl-4-phenylpiperidine (A Representative Protocol)
A general and representative procedure for the synthesis of 1-allyl-4-phenylpiperidine is as follows:
-
Starting Material: 4-Phenylpiperidine.
-
Alkylation: To a solution of 4-phenylpiperidine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), is added a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Allyl Halide Addition: Allyl bromide (1.1-1.5 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 1-allyl-4-phenylpiperidine.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
Sigma-1 Receptor Binding Assay:
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ₁ receptor ligand).
-
Tissue Preparation: Guinea pig brain membranes are commonly used as the source of σ₁ receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Procedure:
-
Membrane homogenates are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (e.g., this compound derivatives).
-
The incubation is carried out at 37°C for a specified time (e.g., 150 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma receptor ligand, such as haloperidol (10 µM).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined from competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.
-
Sigma-2 Receptor Binding Assay:
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.
-
Tissue Preparation: Rat liver membranes are a common source of σ₂ receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Procedure:
-
To selectively measure binding to σ₂ receptors, the assay is performed in the presence of a masking agent for σ₁ receptors, such as (+)-pentazocine (e.g., 300 nM).
-
Membrane homogenates are incubated with a fixed concentration of [³H]DTG, the σ₁ masking agent, and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for 120 minutes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol (10 µM).
-
The subsequent steps of filtration, washing, and radioactivity measurement are the same as for the σ₁ receptor binding assay.
-
IC₅₀ and Ki values are calculated as described above.
-
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor signaling pathway upon agonist binding.
Experimental Workflow for SAR Studies
Caption: Experimental workflow for SAR studies of this compound derivatives.
References
- 1. Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Allylpiperidine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 1-allylpiperidine, a flammable and hazardous chemical. Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate risks. The following information, compiled from safety data sheets and hazardous waste management guidelines, offers a framework for responsible waste management.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards of this compound:
-
Flammable liquid and vapor: Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
May cause respiratory irritation: Avoid inhaling fumes or vapors.[1][2]
-
Harmful if swallowed. [2]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Source |
| Flammable liquids | Category 3 | [2] |
| Skin corrosion/irritation | Category 2 | [1] |
| Serious eye damage/eye irritation | Category 2A | [2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must comply with all federal, state, and local environmental regulations. Do not dispose of this chemical down the drain or in regular trash. [3][4]
-
Waste Identification and Segregation:
-
Container Management:
-
Use a suitable, leak-proof container that is compatible with this compound. The original container is often a good choice if it is in good condition.[5][7] Do not use food-grade containers.[8]
-
Keep the waste container securely capped at all times, except when adding waste.[5][6][7]
-
Ensure there is at least one inch of headroom in the container to allow for expansion.[7]
-
-
Storage:
-
Professional Disposal:
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container may be disposed of in the regular trash, but it is best to consult with your EH&S department for specific institutional policies.[5]
-
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal were found in the reviewed literature. The standard and recommended procedure is to dispose of the chemical waste through a certified hazardous waste management company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. pfw.edu [pfw.edu]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
